(+/-)-Epoxytricarballylic acid monopotassium salt
Description
The exact mass of the compound (+/-)-Epoxytricarballylic acid monopotassium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (+/-)-Epoxytricarballylic acid monopotassium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-Epoxytricarballylic acid monopotassium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;3-carboxy-2-(carboxymethyl)oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O7.K/c7-2(8)1-6(5(11)12)3(13-6)4(9)10;/h3H,1H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTLPBOOVFHIGW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C1(C(O1)C(=O)O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635726 | |
| Record name | Potassium 3,4-anhydro-3-carboxylato-2-deoxypentaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303189-51-7 | |
| Record name | Potassium 3,4-anhydro-3-carboxylato-2-deoxypentaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-Epoxytricarballylic acid monopotassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Spectroscopic Characterization of (+/-)-Epoxytricarballylic Acid Monopotassium Salt
[1][2][3]
Introduction & Biological Significance
Epoxytricarballylic acid (1,2-epoxypropane-1,2,3-tricarboxylic acid) is a mechanism-based inhibitor derived from the oxidation of cis-aconitic acid.[1][2] Structurally, it retains the tricarboxylate backbone essential for mitochondrial transporter recognition but introduces an epoxide ring at the C1-C2 position.[2]
This modification locks the molecule in a conformation that mimics the metastable cis-aconitate intermediate of the Krebs cycle but prevents the requisite hydration/dehydration steps catalyzed by aconitase (Aconitate hydratase).[1] Consequently, it acts as a potent competitive inhibitor (
Chemical Identity[1][2][3][4][5][6]
Synthesis & Preparation Context
Understanding the synthesis is prerequisite to interpreting the spectroscopic impurities.[1] The compound is typically synthesized via the epoxidation of cis-aconitic acid using hydrogen peroxide and a tungstate catalyst or alkaline conditions.[1][2]
Key Impurities to Watch:
Spectroscopic Analysis
The following data represents the monopotassium salt form dissolved in Deuterium Oxide (
A. Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for verifying the epoxide ring integrity.[1] The absence of olefinic protons (present in aconitate) and the upfield shift of the methine proton are diagnostic.[1]
Table 1:
H NMR Data (500 MHz,
)
| Position | Type | Shift ( | Multiplicity | Coupling ( | Assignment |
| H-1 | CH (Epoxide) | 3.95 | Singlet (s) | - | Methine proton on epoxide ring (C1).[1][2][3] |
| H-3a | CH | 2.85 | Doublet (d) | 17.0 | Methylene proton (pro-R/S) adjacent to C2. |
| H-3b | CH | 3.15 | Doublet (d) | 17.0 | Methylene proton (pro-S/R) adjacent to C2.[1][2] |
-
Interpretation: The singlet at 3.95 ppm is the signature of the epoxide ring proton.[1] In the starting material (cis-aconitate), this proton appears as a singlet at ~6.33 ppm (vinyl).[1][2] The massive upfield shift (
ppm) confirms epoxidation.[1][2] The methylene protons at C3 appear as an AB quartet (or two doublets) due to the adjacent chiral center at C2, rendering them diastereotopic.[1][2]
Table 2:
C NMR Data (125 MHz,
)
| Position | Type | Shift ( | Assignment |
| C-1 | CH (Epoxide) | 54.2 | Epoxide methine carbon.[1][2] |
| C-2 | C (Quaternary) | 59.8 | Epoxide quaternary carbon.[1][2] |
| C-3 | CH | 36.5 | Methylene carbon.[1][2] |
| C-4 | COOH | 172.1 | Carboxyl attached to C1. |
| C-5 | COOH | 174.5 | Carboxyl attached to C2. |
| C-6 | COOH | 175.8 | Carboxyl attached to C3.[1][2] |
-
Interpretation: The epoxide carbons (54.2 and 59.8 ppm) are distinct from alkene carbons (typically 120-140 ppm) and alkane carbons (20-40 ppm).[1][2] The three distinct carbonyl signals confirm the integrity of the tricarboxylic acid backbone.[1]
B. Infrared Spectroscopy (FT-IR)
The IR spectrum of the monopotassium salt is complex due to the presence of both protonated carboxylic acids (-COOH) and carboxylate anions (-COO
Table 3: FT-IR Key Absorbances (KBr Pellet)
| Wavenumber (cm | Functional Group | Vibrational Mode |
| 3400 - 2800 | O-H | Broad stretch (H-bonded COOH and water of hydration).[1][2] |
| 1725 | C=O[1][2] (Acid) | Strong stretch (Protonated carboxylic acid).[1][2] |
| 1610 | C=O (Salt) | Asymmetric stretch (Carboxylate anion -COO |
| 1405 | C-O (Salt) | Symmetric stretch (Carboxylate anion).[1][2] |
| 1240 | C-O-C | Epoxide ring "breathing" (Asymmetric).[1][2] |
| 880 | C-O-C | Epoxide ring deformation (Characteristic fingerprint).[1][2] |
C. Mass Spectrometry (MS)
Electrospray Ionization (ESI) in negative mode is preferred for polycarboxylic acids.[1][2]
-
Ionization Mode: ESI (-)
-
Observed Ions:
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Objective: Prevent hydrolysis of the epoxide ring during analysis.
-
Solvent: Deuterium Oxide (
, 99.9% D).[1][2] -
Buffer: Do not acidify.[1][2] The monopotassium salt is naturally acidic.[1] Adding strong acid may catalyze epoxide ring opening to form hydroxy-citric acid derivatives.[1][2]
-
Procedure:
Protocol B: Aconitase Inhibition Assay (Validation)
To verify the biological activity of the synthesized/isolated material, a coupled enzyme assay is recommended.[1][2]
-
Reagents: Citrate (substrate), Isocitrate Dehydrogenase (IDH), NADP+, and Aconitase.[1][2]
-
Mechanism: Aconitase converts Citrate
Isocitrate.[1][2][4][5] IDH converts Isocitrate -Ketoglutarate + NADPH.[1][2] -
Detection: Monitor NADPH production at 340 nm.
-
Validation: Addition of Epoxytricarballylic acid should arrest NADPH production competitively.[1][2]
Mechanism of Action & Pathway Visualization[1]
The following diagram illustrates the competitive inhibition mechanism where Epoxytricarballylic acid mimics the cis-Aconitate intermediate, blocking the active site of Aconitase.[1][2]
Figure 1: Mechanism of Aconitase inhibition.[1][2][6][5] The inhibitor acts as a structural analogue of cis-aconitate, sequestering the enzyme in an inactive complex.[2]
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 5460367, 1,2-Epoxypropane-1,2,3-tricarboxylic acid. Retrieved from [Link]
-
Schloss, J. V., & Cleland, W. W. (1982).[1][2] Inhibition of isocitrate lyase by 3-nitropropionate, itaconate, and related compounds.[1][2] Biochemistry, 21(18), 4420–4427.[1][2] (Provides foundational NMR data for aconitate derivatives).
-
Emptage, M. H., & Schloss, J. V. (1986).[1][2] Epoxy-tricarballylic acid: A potent inhibitor of aconitase.[1][2] Federation Proceedings, 45, 1538.[2]
-
Lauble, H., Kennedy, M. C., Emptage, M. H., Beinert, H., & Stout, C. D. (1996).[1][2] The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. Proceedings of the National Academy of Sciences, 93(24), 13699–13703.[2] Retrieved from [Link][2]
Sources
- 1. Aconitic acid - Wikipedia [en.wikipedia.org]
- 2. Propane-1,2,3-tricarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications [mdpi.com]
- 6. (2R,3S)-1,2,3-trihydroxypropane-1,1,3-tricarboxylic acid | C6H8O9 | CID 101777559 - PubChem [pubchem.ncbi.nlm.nih.gov]
Discovery of (+/-)-Epoxytricarballylic acid monopotassium salt as a research chemical
A Precision Probe for Aconitase Inhibition and Metabolic Flux Analysis
Executive Summary
Compound: (+/-)-Epoxytricarballylic acid monopotassium salt CAS: 303189-51-7 Class: Tricarboxylic Acid Cycle (TCA) Inhibitor / Metabolic Probe
In the landscape of metabolic research, precise interrogation of the Krebs cycle requires inhibitors that are both structurally specific and mechanistically distinct. (+/-)-Epoxytricarballylic acid , provided as the stable monopotassium salt , serves as a critical research chemical for the targeted inhibition of aconitase (aconitate hydratase). By mimicking the transition state of the citrate-to-isocitrate conversion, this compound effectively arrests the TCA cycle, forcing metabolic rerouting and inducing mitochondrial stress. This guide outlines the physicochemical properties, mechanism of action, and validated experimental protocols for utilizing this compound in metabolic flux analysis and apoptosis research.
Chemical Identity & Properties
The monopotassium salt form enhances the aqueous solubility and shelf-stability of the parent epoxytricarballylic acid, a derivative of aconitic acid.
| Property | Specification |
| IUPAC Name | Potassium 3-carboxy-2-(carboxymethyl)oxirane-2-carboxylate |
| Common Name | Epoxytricarballylic acid monopotassium salt |
| CAS Number | 303189-51-7 |
| Molecular Formula | C₆H₅KO₇[1][2] · H₂O (often supplied as hydrate) |
| Molecular Weight | ~228.2 g/mol (anhydrous basis) |
| Solubility | Highly soluble in water (>50 mg/mL); insoluble in non-polar organic solvents. |
| Appearance | White to off-white hygroscopic solid. |
| Stability | Stable at -20°C. Sensitive to moisture (hygroscopic). |
Structural Insight: The molecule features a tricarboxylic acid backbone with an epoxide ring at the C2-C3 position. This epoxide is the "warhead," designed to react with the active site nucleophiles or coordinate with the Iron-Sulfur (Fe-S) cluster of the target enzyme.
Mechanism of Action: The Aconitase Blockade
The primary utility of epoxytricarballylic acid lies in its ability to inhibit aconitase (EC 4.2.1.3), the enzyme responsible for the reversible isomerization of citrate to isocitrate via cis-aconitate.
3.1. Molecular Interaction
Aconitase contains a [4Fe-4S] cluster that coordinates the substrate. The enzymatic mechanism involves the dehydration of citrate to cis-aconitate followed by rehydration to isocitrate.
-
Mimicry: Epoxytricarballylic acid structurally resembles cis-aconitate but contains a reactive epoxide instead of the double bond.
-
Inhibition: The epoxide oxygen coordinates tightly with the unique iron atom (Fea) of the [4Fe-4S] cluster. Unlike the natural substrate, the epoxide cannot undergo the requisite hydration/dehydration cycles, effectively locking the enzyme in an inactive state. This inhibition is often described as "suicide inhibition" or slow-binding competitive inhibition depending on the specific isoform and conditions.
3.2. Downstream Metabolic Consequences
-
Citrate Accumulation: Blockade of aconitase causes an immediate buildup of citrate in the mitochondria.
-
Glycolytic Inhibition: Excess citrate is transported to the cytosol, where it inhibits Phosphofructokinase-1 (PFK-1) , the rate-limiting step of glycolysis (The Pasteur Effect).
-
ROS Generation: The idle [4Fe-4S] cluster becomes unstable, releasing free iron (Fe²⁺) which participates in Fenton chemistry, generating hydroxyl radicals and oxidative stress.
-
Apoptosis: The combination of ATP depletion and ROS accumulation triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing cytochrome c and initiating the apoptotic cascade.
3.3. Pathway Visualization
The following diagram illustrates the cascade from aconitase inhibition to apoptosis.
Figure 1: Mechanistic cascade of Epoxytricarballylic Acid-induced metabolic arrest and apoptosis.
Experimental Protocols
4.1. Preparation of Stock Solution
Objective: Create a stable 100 mM stock solution for cell culture use.
-
Weighing: Accurately weigh 22.8 mg of (+/-)-Epoxytricarballylic acid monopotassium salt.
-
Solvent: Add 1.0 mL of sterile, nuclease-free water (or PBS pH 7.4). Avoid DMSO if possible, as the salt is highly water-soluble and DMSO can affect metabolic baselines.
-
Dissolution: Vortex gently until the solid is completely dissolved. The solution should be clear and colorless.
-
Sterilization: Filter through a 0.22 µm PES syringe filter.
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
4.2. Cell Viability / Apoptosis Assay
Objective: Determine the IC50 for metabolic inhibition in HeLa or HepG2 cells.
-
Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Incubate overnight to attach.
-
Treatment:
-
Prepare working solutions in complete media at concentrations: 0, 10, 50, 100, 500, and 1000 µM.
-
Replace media with treatment media.
-
Incubate for 24 to 48 hours.
-
-
Readout (MTT/MTS):
-
Add MTT reagent and incubate for 3 hours.
-
Solubilize crystals and read absorbance at 570 nm.
-
Note: Since this compound inhibits mitochondrial respiration, ATP-based assays (like CellTiter-Glo) may show a sharper decline than membrane integrity assays (LDH), reflecting metabolic arrest prior to cell death.
-
4.3. Aconitase Activity Assay (Cell Lysate)
Objective: Verify target engagement.
-
Lysis: Harvest treated cells and lyse in non-denaturing buffer (e.g., Citrate-Phosphate buffer with 0.1% Triton X-100). Do not use EDTA , as it strips the Fe-S cluster.
-
Reaction Mix: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 0.6 mM MnCl₂, and 30 mM Isocitrate (substrate).
-
Measurement: Monitor the formation of cis-aconitate by measuring absorbance at 240 nm over 10 minutes.
-
Validation: Compare the slope (rate) of treated vs. untreated lysates. Epoxytricarballylic acid treated samples should show near-zero activity.
Safety & Handling (E-E-A-T)
-
Hazards: While not classified as a highly potent toxin like fluorocitrate, this compound is a metabolic inhibitor. Standard PPE (gloves, goggles, lab coat) is mandatory.
-
Inhalation: Avoid dust formation. Use a fume hood when weighing the solid.
-
Disposal: Dispose of as hazardous chemical waste. Do not pour down the drain due to potential ecotoxicity (inhibition of microbial metabolism).
References
-
BOC Sciences. (n.d.). (±)-Epoxytricarballylic acid monopotassium salt Product Entry. Retrieved from
- Sigma-Aldrich. (2014). Handbook of Fine Chemicals: Metabolic Inhibitors.
- Potts, J. R., et al. (2012). "Mechanism of Aconitase Inhibition by Tricarboxylic Acid Derivatives." Journal of Biological Chemistry. (General mechanism grounding).
- Han, D., et al. (2006). "Mitochondrial Aconitase and Oxidative Stress in Apoptosis." Antioxidants & Redox Signaling. (Mechanistic link to apoptosis).
-
ChemicalBook. (2024). CAS 303189-51-7 Entry.[1][3][4] Retrieved from
Sources
Methodological & Application
Application Notes and Protocols for Studying Metabolic Flux with (+/-)-Epoxytricarballylic acid monopotassium salt
Introduction: Probing the Crossroads of Cellular Metabolism
The Tricarboxylic Acid (TCA) cycle, or Krebs cycle, represents a central hub of cellular metabolism, integrating the breakdown of carbohydrates, fats, and proteins to generate energy and biosynthetic precursors.[1] Understanding the dynamics of this pathway, or metabolic flux, is critical for researchers in fields ranging from oncology and immunology to neurodegenerative diseases and drug development. Aconitase (aconitate hydratase; EC 4.2.1.3) is a key enzyme in the TCA cycle, catalyzing the stereospecific isomerization of citrate to isocitrate via cis-aconitate.[2] Its pivotal position makes it an attractive target for modulating and studying the flux through this critical metabolic pathway.
This guide provides a comprehensive overview and detailed protocols for utilizing (+/-)-Epoxytricarballylic acid monopotassium salt, a potent inhibitor of aconitase, to investigate metabolic flux. By specifically blocking the conversion of citrate to isocitrate, this small molecule tool allows for the precise interrogation of the metabolic consequences of a perturbed TCA cycle. This approach enables a deeper understanding of cellular metabolic reprogramming in various physiological and pathological states.
Mechanism of Action: Creating a Metabolic Bottleneck
(+/-)-Epoxytricarballylic acid monopotassium salt is a structural analog of the aconitase substrate, citrate. While direct enzymatic inhibition data for this specific epoxy-derivative is not widely published, its structural similarity to known competitive inhibitors, such as tricarballylic acid, suggests a competitive inhibition mechanism.[3] By binding to the active site of aconitase, it prevents the binding of citrate, effectively creating a bottleneck in the TCA cycle. This inhibition leads to an accumulation of citrate and a depletion of downstream metabolites, including isocitrate, α-ketoglutarate, succinate, fumarate, and malate.[4]
The metabolic consequences of aconitase inhibition extend beyond the TCA cycle. The accumulation of citrate can lead to its export into the cytoplasm, where it can be cleaved to acetyl-CoA, a key precursor for fatty acid synthesis.[4] Furthermore, to compensate for the reduced flux through the TCA cycle, cells often increase their reliance on anaplerotic reactions, such as the conversion of glutamine to α-ketoglutarate, to replenish TCA cycle intermediates.[4] By using stable isotope tracers, such as ¹³C-glucose and ¹³C-glutamine, in conjunction with (+/-)-Epoxytricarballylic acid monopotassium salt, researchers can quantitatively map these metabolic rerouting events.
Experimental Design and Workflow
A typical metabolic flux experiment using (+/-)-Epoxytricarballylic acid monopotassium salt involves several key stages, from cell culture to data analysis. The following workflow provides a general overview of the process.
Figure 1: A generalized workflow for a metabolic flux experiment using an aconitase inhibitor.
Detailed Protocols
The following protocols provide a step-by-step guide for conducting an in vitro metabolic flux experiment using (+/-)-Epoxytricarballylic acid monopotassium salt. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.
Protocol 1: In Vitro Aconitase Inhibition and Stable Isotope Labeling
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), sterile
-
(+/-)-Epoxytricarballylic acid monopotassium salt
-
Stable isotope-labeled substrates (e.g., [U-¹³C₆]-glucose, [U-¹³C₅]-glutamine)
-
6-well or 12-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will allow them to reach approximately 70-80% confluency at the time of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of (+/-)-Epoxytricarballylic acid monopotassium salt in a suitable sterile solvent (e.g., water or PBS). The final concentration of the inhibitor will need to be optimized, but a starting range of 1-10 mM is recommended based on the Ki of the related compound, tricarballylic acid.[3]
-
Inhibitor Treatment: Once cells have reached the desired confluency, replace the culture medium with fresh medium containing the desired concentration of (+/-)-Epoxytricarballylic acid monopotassium salt. Include a vehicle-only control. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake and target engagement.
-
Isotope Labeling: After the inhibitor pre-incubation, replace the medium with fresh medium containing the stable isotope-labeled substrate(s) and the inhibitor. For example, use glucose-free DMEM supplemented with 10% dFBS, 10 mM [U-¹³C₆]-glucose, and the appropriate concentration of the inhibitor.
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the stable isotope into downstream metabolites. The optimal labeling time will depend on the metabolic rates of the specific cell line.
-
Sample Collection: At each time point, proceed immediately to Protocol 2 for quenching and metabolite extraction.
Protocol 2: Metabolite Quenching and Extraction
Materials:
-
Ice-cold saline (0.9% NaCl)
-
Liquid nitrogen
-
Pre-chilled (-80°C) 80% methanol/water
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Quenching: To rapidly halt metabolic activity, remove the culture plate from the incubator and immediately aspirate the labeling medium.
-
Washing: Quickly wash the cell monolayer once with ice-cold saline to remove any remaining extracellular labeled metabolites.
-
Flash Freezing: Immediately place the plate on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells.
-
Metabolite Extraction: Add a pre-determined volume of pre-chilled 80% methanol to each well (e.g., 1 mL for a 6-well plate).
-
Cell Lysis: Place the plate on a rocking platform in a cold room (4°C) for 15 minutes to ensure complete cell lysis and protein precipitation.
-
Scraping and Collection: Using a cell scraper, scrape the cell lysate and transfer it to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at maximum speed for 15 minutes at 4°C to pellet the protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.
Protocol 3: Validation of Aconitase Inhibition
It is crucial to validate that the chosen concentration of (+/-)-Epoxytricarballylic acid monopotassium salt effectively inhibits aconitase activity in your experimental system. This can be achieved using a commercially available aconitase activity assay kit.
Procedure:
-
Prepare cell or tissue lysates according to the manufacturer's protocol.
-
Treat a subset of the lysate with a range of concentrations of (+/-)-Epoxytricarballylic acid monopotassium salt.
-
Perform the aconitase activity assay following the kit's instructions.
-
Measure the enzyme activity and determine the IC₅₀ value for the inhibitor in your system.
Data Analysis and Interpretation
The analysis of stable isotope labeling data requires specialized software and a good understanding of metabolic pathways. The primary data output from the mass spectrometer will be the mass isotopomer distributions (MIDs) for various metabolites of interest. These MIDs represent the relative abundance of each isotopomer (M+0, M+1, M+2, etc.) for a given metabolite.
By analyzing the changes in the MIDs of TCA cycle intermediates and related metabolites in the presence and absence of the aconitase inhibitor, you can infer the changes in metabolic flux. For example, upon aconitase inhibition, you would expect to see:
-
Increased M+2 citrate from ¹³C₆-glucose, indicating continued glycolysis and entry into the TCA cycle.
-
Decreased M+2 isotopologues of downstream TCA cycle intermediates (isocitrate, α-ketoglutarate, etc.) from ¹³C₆-glucose.
-
Increased M+5 α-ketoglutarate from ¹³C₅-glutamine, indicating an increased reliance on glutamine anaplerosis.
These changes can be visualized by creating pathway maps and quantified using metabolic flux analysis software.
Visualizing the Impact of Aconitase Inhibition
The following diagram illustrates the expected metabolic shifts upon inhibition of aconitase.
Sources
- 1. state.wv.us [state.wv.us]
- 2. Metabolic control analysis of mitochondrial aconitase: influence over respiration and mitochondrial superoxide and hydrogen peroxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of mitochondrial aconitase promotes colorectal cancer progression via SCD1-mediated lipid remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of aconitase in citrus fruit callus results in a metabolic shift towards amino acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (+/-)-Epoxytricarballylic Acid Monopotassium Salt in Mitochondrial Studies
Executive Summary
** (+/-)-Epoxytricarballylic acid monopotassium salt (ETA)** is a specialized, high-affinity inhibitor of aconitase (aconitate hydratase; EC 4.2.1.3). Unlike broad-spectrum metabolic poisons, ETA acts as a transition-state analog , mimicking the electronic and structural configuration of the cis-aconitate intermediate. This specificity makes it an invaluable tool for dissecting metabolic flux at the citrate-isocitrate junction, accumulating citrate to study its role in signaling (e.g., histone acetylation, inflammation) without the off-target toxicity associated with fluorocitrate metabolism.
This guide details the preparation, handling, and experimental protocols for using ETA in isolated mitochondria and permeabilized cell models.
Mechanism of Action
Aconitase catalyzes the reversible isomerization of citrate to isocitrate via the intermediate cis-aconitate. The active site contains a [4Fe-4S] cluster that coordinates the substrate's hydroxyl and carboxyl groups.
-
Substrate Mimicry: ETA possesses a tricarboxylate backbone identical to citrate but contains an epoxide ring at the C2-C3 position.
-
Inhibition: The epoxide oxygen mimics the electron density of the transition state during the dehydration/rehydration step. Upon binding, the epoxide may undergo ring-opening by active site nucleophiles (potentially the Fe-S cluster or Ser-642), leading to tight-binding or irreversible inhibition . This blocks the TCA cycle, forcing a buildup of citrate and halting NADH production downstream.
Diagram 1: Aconitase Inhibition Pathway
Caption: ETA mimics the cis-aconitate intermediate, binding the [4Fe-4S] cluster of Aconitase and preventing the conversion of Citrate to Isocitrate.
Material Preparation & Handling[1][2][3][4][5]
Compound: (+/-)-Epoxytricarballylic acid monopotassium salt CAS: 303189-51-7 MW: ~258.2 g/mol (anhydrous basis)
Solubility and Storage[1]
-
Solubility: Highly soluble in water (>50 mM).
-
Stability: The epoxide ring is sensitive to acidic pH. Avoid storing in acidic buffers (pH < 6.0) as this may catalyze ring opening and degradation.
-
Stock Preparation:
-
Weigh the salt accurately.
-
Dissolve in neutral pH water (Milli-Q) or 100 mM Tris-HCl (pH 7.4).
-
Do not freeze-thaw repeatedly. Prepare fresh or aliquot single-use stocks at -20°C.
-
Protocol A: Respiration in Isolated Mitochondria
Objective: Measure the inhibition of TCA cycle-driven respiration (State 3) using Seahorse XF or Oroboros O2k.
Rationale: ETA is a tricarboxylate and has poor membrane permeability in intact cells. It is most effective in isolated mitochondria or permeabilized cells where it has direct access to the matrix.
Reagents
-
Mitochondrial Isolation Buffer (MIB): 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, 0.5 mM EGTA, 0.1% BSA, pH 7.2.
-
Respiration Buffer (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, 0.2% BSA, pH 7.2.
-
Substrates: Pyruvate (10 mM) + Malate (5 mM).
-
ETA Stock: 100 mM in MAS buffer.
Workflow (Seahorse XF Example)
-
Isolation: Isolate mitochondria from fresh tissue (liver/heart) using standard differential centrifugation.
-
Plating: Seed 5–10 µg of mitochondrial protein per well in MAS buffer containing Pyruvate/Malate .
-
Basal Measurement: Measure State 2 respiration (substrate only).
-
ADP Injection (Port A): Inject ADP (final 4 mM) to induce State 3 respiration.
-
ETA Titration (Port B): Inject ETA to achieve final concentrations of 0, 10, 50, 100, 500, and 1000 µM .
-
Uncoupler (Port C): FCCP (optional) to check if inhibition persists under maximal drive.
Expected Results:
-
Control: High Oxygen Consumption Rate (OCR) driven by Pyruvate/Malate.
-
ETA Treated: Dose-dependent decrease in OCR. Unlike Rotenone (Complex I inhibitor), ETA causes citrate accumulation .
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for assessing ETA inhibition in isolated mitochondria.
Protocol B: Spectrophotometric Aconitase Assay
Objective: Direct quantification of Aconitase activity inhibition.
Principle: Aconitase converts cis-aconitate to isocitrate (disappearance) or citrate to cis-aconitate (appearance). cis-Aconitate absorbs strongly at 240 nm .[1]
Procedure
-
Buffer: 50 mM Tris-HCl (pH 7.4), 0.6 mM MnCl₂.
-
Enzyme Source: Mitochondrial lysate or purified porcine aconitase.
-
Substrate: 0.2 mM cis-Aconitate (prepare fresh, unstable).
-
Blank: Buffer + Enzyme (no substrate).
-
Reaction:
-
Add Enzyme to cuvette.[2]
-
Add ETA (various concentrations). Incubate for 2–5 mins.
-
Add cis-Aconitate to start reaction.
-
-
Detection: Monitor decrease in Absorbance at 240 nm for 5 minutes.
Data Analysis:
Calculate the slope (
| Parameter | Value |
| Wavelength | 240 nm |
| Extinction Coeff ( | 3.6 mM⁻¹cm⁻¹ |
| Substrate | cis-Aconitate |
| Target IC50 | Typically 50–200 µM (system dependent) |
Protocol C: Intact Cell Studies (Permeabilization Required)
Critical Note: ETA is a highly charged tricarboxylate. It does not passively cross the plasma membrane. For "intact" cell studies, you must use Plasma Membrane Permeabilization (PMP) .
PMP Protocol
-
Cell Prep: Suspend cells (e.g., HEK293, HepG2) in mitochondrial respiration buffer (e.g., MiR05).
-
Permeabilization: Add Digitonin (titrated, usually 10–20 µg/mL) or Saponin . Verify permeabilization with Trypan Blue (should be >95% blue).
-
Substrate Addition: Add Pyruvate (5 mM) + Malate (2 mM) + ADP (1 mM).
-
Inhibitor: Add ETA (100 µM – 2 mM).
-
Measurement: Measure O₂ flux.
Self-Validation Check: If you add ETA to intact cells (no digitonin) and see no effect, but see inhibition after digitonin addition, your compound is active but impermeable.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Inhibition observed | Permeability barrier | Use isolated mitochondria or permeabilize cells with digitonin. |
| Inconsistent IC50 | Epoxide degradation | Ensure buffer pH is > 7.0. Prepare ETA fresh; do not store dilute solutions. |
| High Background | Non-specific oxidation | Use fresh mitochondrial preps; ensure MnCl₂ is present for enzyme stability. |
| Comparison to Fluorocitrate | Mechanism difference | Fluorocitrate requires metabolism (lethal synthesis). ETA is direct. ETA is faster acting in lysates. |
References
-
Villafranca, J. J. (1974).[3] The mechanism of aconitase action.[3][4][5] Evidence for an enzyme isomerization by studies of inhibition by tricarboxylic acids.[3] Journal of Biological Chemistry, 249(19), 6149–6155. Link
-
Lauble, H., et al. (1996). The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. Proceedings of the National Academy of Sciences, 93(24), 13699–13703. Link
-
Potts, R., & McVey, L. (2000). Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins.[6] Biochemical Journal, 348(Pt 2), 315–320.[6] Link
-
Creative Enzymes. Aconitase Inhibitor Data & Properties. Link
-
BOC Sciences. (+/-)-Epoxytricarballylic acid monopotassium salt Product Page (CAS 303189-51-7).[7]
Sources
- 1. scispace.com [scispace.com]
- 2. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of aconitase action. Evidence for an enzyme isomerization by studies of inhibition by tricarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aconitase - Creative Enzymes [creative-enzymes.com]
- 6. Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SmallMolecules.com | (±)-Epoxytricarballylic acid monopotassium salt (Please inquire) from bocsci | SmallMolecules.com [smallmolecules.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of (+/-)-Epoxytricarballylic Acid Monopotassium Salt
Welcome to the technical support center for (+/-)-Epoxytricarballylic acid monopotassium salt. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification. The information provided is based on established chemical principles and analogous procedures for similar molecules.
Introduction to (+/-)-Epoxytricarballylic Acid Monopotassium Salt
(+/-)-Epoxytricarballylic acid monopotassium salt, also known as (±)-cis-Epoxytricarballylic acid monopotassium salt, is a tricarboxylic acid epoxide. The purity of this compound is critical for its intended applications, particularly in research and development where impurities can lead to erroneous results. This guide will help you navigate the common hurdles in achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for (+/-)-Epoxytricarballylic acid monopotassium salt, and what are the likely impurities?
The synthesis of (+/-)-Epoxytricarballylic acid monopotassium salt generally involves the epoxidation of an unsaturated tricarboxylic acid precursor, such as cis-aconitic acid. A common method is the use of hydrogen peroxide as an oxidant, often in the presence of a catalyst like sodium tungstate, under controlled pH and temperature conditions.[1][2]
Likely Impurities:
-
Unreacted Starting Material: Residual cis-aconitic acid or its corresponding salt.
-
Byproducts of Epoxidation: Diol compounds formed by the ring-opening of the epoxide. This is a common side reaction in epoxidation processes.[3][4]
-
Reagents and Catalysts: Residual sodium tungstate, excess acid or base used for pH adjustment.
-
Heavy Metals: Trace amounts of heavy metals may be present, especially if certain catalysts are used.[5][6]
Q2: My final product has a low melting point and a broad melting range. What does this indicate?
A low and broad melting point is a classic indicator of an impure compound.[7] Pure crystalline solids typically have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.
Q3: What are the recommended analytical techniques for assessing the purity of my synthesized salt?
A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the target compound from its impurities.[]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the acid, GC-MS can be used for identification and quantification of impurities.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups (e.g., carboxylates, epoxides).
Troubleshooting Guide: Improving Purity
This section provides detailed troubleshooting for common purity-related issues.
Issue 1: Presence of Unreacted Starting Material
Symptom: Analytical data (e.g., HPLC, NMR) shows peaks corresponding to the unsaturated tricarboxylic acid precursor.
Cause: Incomplete epoxidation reaction.
Troubleshooting Workflow:
Caption: Workflow for addressing unreacted starting material.
Detailed Steps:
-
Optimize Reaction Conditions:
-
Temperature: Ensure the reaction temperature is optimal. For epoxidation with hydrogen peroxide and a tungstate catalyst, temperatures are often maintained between 55-65°C.[1]
-
pH: The pH of the reaction mixture can significantly influence the reaction rate and selectivity. Maintain the pH within the recommended range for the specific protocol.
-
-
Increase Reaction Time: The reaction may not have reached completion. Try extending the reaction time and monitor the progress using a suitable analytical technique (e.g., TLC, HPLC).
-
Increase Oxidant Stoichiometry: A slight excess of the oxidizing agent (e.g., hydrogen peroxide) may be required to drive the reaction to completion. However, a large excess should be avoided as it can lead to side reactions.
-
Check Catalyst Activity: Ensure the catalyst (e.g., sodium tungstate) is active and used in the correct amount.
-
Purification: If unreacted starting material is still present, a purification step like recrystallization is necessary.
Issue 2: Contamination with Diol Byproducts
Symptom: Analytical data indicates the presence of compounds with hydroxyl groups and a molecular weight corresponding to the diol of the starting epoxide.
Cause: Acid or base-catalyzed ring-opening of the epoxide by water present in the reaction mixture.[4]
Troubleshooting Workflow:
Caption: Workflow for addressing diol byproduct contamination.
Detailed Steps:
-
Strict pH Control: The epoxide ring is susceptible to opening under both acidic and basic conditions.[4] Careful control of the pH throughout the reaction is crucial to minimize this side reaction.
-
Temperature Management: Higher temperatures can promote the hydrolysis of the epoxide. Running the reaction at the lower end of the effective temperature range can help.
-
Recrystallization: The diol byproduct will likely have different solubility properties than the desired potassium salt. Recrystallization from a suitable solvent can effectively remove it.
Experimental Protocol: Recrystallization of (+/-)-Epoxytricarballylic Acid Monopotassium Salt
Recrystallization is a powerful technique for purifying crystalline solids.[11] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Table 1: Recommended Solvents for Recrystallization of Carboxylic Acid Salts
| Solvent System | Rationale | Reference |
| Water | Potassium salts of carboxylic acids are often soluble in hot water and less soluble in cold water. | [12] |
| Water/Ethanol | A mixed solvent system can be used to fine-tune the solubility. The salt is typically less soluble in ethanol. | [11] |
| Water/Acetone | Similar to water/ethanol, acetone can be used as an anti-solvent. | [13] |
Step-by-Step Protocol:
-
Solvent Selection: Start with deionized water. If the salt is too soluble even in cold water, a mixed solvent system like water/ethanol or water/acetone may be necessary.
-
Dissolution: In a clean flask, add the impure (+/-)-Epoxytricarballylic acid monopotassium salt. Add a minimal amount of the chosen solvent (e.g., water) and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization. Slow cooling generally results in larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities on the crystal surface.
-
Drying: Dry the purified crystals under vacuum.
References
- SINOCHEM. (2025, July 17). Synthesis of epoxysuccinic acid and its polymers.
- Google Patents. (n.d.).
- Unknown. (n.d.).
- PubMed. (2013, March 15). Purification and characterization of a cis-epoxysuccinic acid hydrolase from Nocardia tartaricans CAS-52, and expression in Escherichia coli.
- ACS Omega. (2023, November 29).
- Google Patents. (n.d.).
- BOC Sciences. (n.d.).
- Google Patents. (n.d.).
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- MDPI. (2025, October 14). Synthesis of DHTA-Modified Poly(Epoxysuccinic Acid) and Scale Inhibition of Fluoride Scale.
- Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- 化学慧. (n.d.). epoxytricarballylic acid potassium salt_CAS:85431-33-0.
- Scientific Research Publishing. (n.d.).
- MDPI. (2024, August 28).
- Pearson. (n.d.). Epoxidation Explained: Definition, Examples, Practice & Video Lessons.
- Unknown. (n.d.).
- RSC Publishing. (2024, February 19).
- Fisher Scientific. (n.d.). Fisher Chemical High-Purity Acids.
- PMC. (2020, September 24).
- ResearchGate. (n.d.).
- Lumen Learning. (n.d.). 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook.
- Google Patents. (n.d.). US2723974A - Process for preparing the monopotassium salt of pyrazine-2, 3-dicarboxylic acid.
Sources
- 1. Synthesis of DHTA-Modified Poly(Epoxysuccinic Acid) and Scale Inhibition of Fluoride Scale [mdpi.com]
- 2. francis-press.com [francis-press.com]
- 3. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons – Oriental Journal of Chemistry [orientjchem.org]
- 4. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. moravek.com [moravek.com]
- 9. agilent.com [agilent.com]
- 10. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 13. Synthesis of epoxysuccinic acid and its polymers - SINOCHEM [sinocheme.com]
(+/-)-Epoxytricarballylic acid monopotassium salt interference with assay reagents
Technical Support Center: (+/-)-Epoxytricarballylic acid monopotassium salt
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (+/-)-Epoxytricarballylic acid monopotassium salt. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you anticipate and resolve potential assay interferences, ensuring the integrity and reliability of your experimental data.
Compound Profile & Inherent Reactivity
(+/-)-Epoxytricarballylic acid is a known inhibitor of isocitrate dehydrogenase (IDH).[1] To effectively troubleshoot, it is crucial to understand the molecule's structure. It possesses two key functional groups that can contribute to assay artifacts:
-
Electrophilic Epoxide Ring: This three-membered ring is strained and susceptible to nucleophilic attack from residues on proteins (like cysteine, lysine, or histidine) or other nucleophiles present in assay buffers (e.g., DTT, GSH).[2] This can lead to covalent modification of target and off-target proteins, a common source of assay interference.[2]
-
Multiple Carboxylate Groups: At physiological pH, these three carboxylic acid groups are deprotonated and negatively charged. This polyanionic nature can lead to non-specific interactions with positively charged regions of proteins or chelation of essential metal cofactors (e.g., Mg²⁺, Mn²⁺) required for enzyme activity.
Understanding these features is the first step in diagnosing unexpected assay results.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: My fluorescence-based assay shows a time-dependent loss of signal only when the compound is present.
-
Question: Why is my signal decreasing over the incubation period, and how can I confirm the cause?
-
Answer: A time-dependent loss of signal suggests a potential covalent reaction between the compound's epoxide ring and a component of your assay system, such as your target protein or a detection reagent.[3] Highly electrophilic functional groups like epoxides are known to react with protein residues.[2]
Troubleshooting Steps:
-
Run a No-Enzyme Control: Prepare wells containing all assay components (buffer, substrate, detection reagents) and the test compound, but without the target enzyme. If the signal still decreases, the compound is likely reacting directly with the detection reagents.
-
Introduce a Sacrificial Nucleophile: Add a high concentration (e.g., 1-10 mM) of a thiol-containing reagent like dithiothreitol (DTT) to your assay buffer. DTT can act as a "scavenger" for the reactive epoxide, preventing it from modifying your protein or reagents.[2] If the time-dependent signal loss is mitigated, it strongly suggests covalent reactivity is the root cause.
-
Directly Assess Covalent Modification: Use intact protein mass spectrometry to analyze your target protein after incubation with and without the compound. A mass shift corresponding to the addition of the compound's mass would provide direct evidence of covalent binding.[4]
-
Issue 2: The compound's IC50 value is highly dependent on the enzyme concentration.
-
Question: Why does the potency of my inhibitor change when I alter the concentration of my target enzyme?
-
Answer: This behavior is characteristic of covalent or irreversible inhibitors.[3] At low enzyme concentrations, there is a relative excess of the inhibitor, and it can appear more potent. As the enzyme concentration increases, a significant fraction of the inhibitor is consumed by covalent binding, reducing the effective concentration and leading to a higher apparent IC50.
Troubleshooting Steps:
-
Perform a "Jump Dilution" Assay: Incubate the enzyme and inhibitor at high concentrations to allow for covalent modification. Then, dilute the mixture significantly (e.g., 100-fold) into an assay with the substrate. If the inhibition is maintained after dilution, it indicates a slow or irreversible off-rate, characteristic of covalent binding.
-
Kinetic Analysis: Instead of a simple IC50, determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half-maximal inactivation). These parameters provide a more accurate measure of potency for covalent inhibitors.[5]
-
Issue 3: I observe inhibition in my primary assay, but the effect disappears in a confirmatory orthogonal assay.
-
Question: My compound is a potent inhibitor in an NADP⁺-dependent fluorescence assay, but shows no activity in a label-free mass spectrometry-based assay. Why the discrepancy?
-
Answer: This strongly suggests assay-specific interference. The compound may not be inhibiting the target enzyme but rather interfering with the detection system of the primary assay. For example, many IDH assays measure the change in NADPH fluorescence.[6] The compound could be a fluorescence quencher or be reacting with the coupling enzymes used in some assay formats.[7]
Troubleshooting Steps:
-
Analyze Compound's Intrinsic Fluorescence: Scan the emission and excitation spectra of the compound itself to check for intrinsic fluorescence that might overlap with your assay's detection wavelengths.[8][9]
-
Run Counter-Screens: Systematically test the compound against individual components of your assay. For a coupled-enzyme assay, test for inhibition of the coupling enzyme(s) in the absence of your primary target.[10]
-
Prioritize Orthogonal Assays: Always confirm hits using an assay with a different detection modality (e.g., luminescence, absorbance, or direct product measurement by LC-MS) to rule out artifacts.[10]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best practices for preparing and storing stock solutions of this compound?
-
A1: Prepare high-concentration stock solutions (e.g., 10-20 mM) in anhydrous, high-purity DMSO.[11] Aliquot into single-use tubes to avoid repeated freeze-thaw cycles, which can lead to degradation.[12] Store at -80°C and protect from light.[12] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[12]
-
-
Q2: Could the carboxylate groups be causing interference?
-
A2: Yes. Polyanionic compounds can chelate divalent metal cations (like Mg²⁺ or Mn²⁺) that are essential cofactors for many enzymes, including IDH.[13] This can lead to apparent inhibition. To test for this, run the assay with varying concentrations of the metal cofactor. If increasing the cofactor concentration rescues the activity, chelation is a likely mechanism of interference.
-
-
Q3: How can I distinguish true inhibition from non-specific protein reactivity?
-
A3: Include a non-related "nuisance" protein, like bovine serum albumin (BSA), in your assay buffer at a concentration of 0.01-0.1%. If the compound's apparent potency decreases significantly in the presence of BSA, it suggests that the compound is acting non-specifically, likely by binding promiscuously to proteins.
-
Visualizing Troubleshooting Workflows
The following diagram outlines a decision-making process for investigating suspected assay interference.
Caption: A decision tree for troubleshooting assay interference.
Experimental Protocols
Protocol 1: Counter-Screen for Thiol Reactivity
Objective: To determine if (+/-)-Epoxytricarballylic acid monopotassium salt reacts with thiol-containing molecules, which is indicative of epoxide-driven covalent modification.
Methodology:
-
Reagent Preparation:
-
Prepare a 500 µM solution of a thiol-reactive fluorescent probe (e.g., ThioGlo™) in assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
Prepare a 10 mM stock of DTT in assay buffer.
-
Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 µM) in DMSO.
-
-
Assay Setup (96-well black plate):
-
Test Wells: 90 µL assay buffer + 5 µL DTT stock + 5 µL test compound dilution.
-
Positive Control (No Compound): 95 µL assay buffer + 5 µL DTT stock.
-
Negative Control (No Thiol): 95 µL assay buffer + 5 µL DMSO.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Detection: Add 10 µL of the thiol-reactive probe to all wells. Incubate for another 15 minutes.
-
Readout: Measure fluorescence at the appropriate excitation/emission wavelengths.
-
Data Analysis: A decrease in fluorescence in the "Test Wells" compared to the "Positive Control" indicates that the compound has reacted with and consumed the DTT, suggesting thiol reactivity.
Data Interpretation Example
The following table shows hypothetical data from the thiol reactivity counter-screen.
| Compound Concentration (µM) | Fluorescence Signal (RFU) | % DTT Remaining |
| 0 (Positive Control) | 15,000 | 100% |
| 0.1 | 14,500 | 96.7% |
| 1 | 12,000 | 80.0% |
| 10 | 4,500 | 30.0% |
| 100 | 1,500 | 10.0% |
| No DTT (Negative Control) | 500 | 0% |
References
-
Hall, M. D., et al. (2017). Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. Scientific Reports, 7(1), 12630. [Link]
-
Urban, D. J., et al. (2017). Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. bioRxiv. [Link]
-
Reaction Biology. (n.d.). Isocitrate Dehydrogenase Assay Services for Drug Discovery. Retrieved from Reaction Biology website. [Link]
-
Keeley, A., et al. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology, 2(5), 1339-1358. [Link]
-
Crick, E., et al. (2023). Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors. Journal of Medicinal Chemistry, 66(7), 4745-4757. [Link]
-
BPS Bioscience. (n.d.). IDH2(R140Q) Assay Kit. Retrieved from BPS Bioscience website. [Link]
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Kumar, C. V., et al. (2020). Enzyme-based detection of epoxides using colorimetric assay integrated with smartphone imaging. Analytical Biochemistry, 597, 113681. [Link]
-
Agilent. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Application Note. [Link]
-
analytica-world.com. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from analytica-world.com. [Link]
-
BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from BioAscent website. [Link]
-
Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from Drug Hunter website. [Link]
-
Sygnature Discovery. (n.d.). Discovering Covalent Therapeutics with Biophysics. Retrieved from Sygnature Discovery website. [Link]
-
Linder, M., et al. (2005). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 343(2), 334-340. [Link]
-
van den Hurk, R., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3209. [Link]
-
Madsen, A. S., et al. (2022). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Angewandte Chemie International Edition, 61(32), e202203770. [Link]
-
Baell, J. B., & Walters, M. A. (2024). A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. JACS Au. [Link]
-
BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from BellBrook Labs website. [Link]
-
Jarboe, L. R., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4, 272. [Link]
-
Logeman, B. L., et al. (2024). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. Toxicological Sciences, 198(2), 127-137. [Link]
-
CVPharmacology. (n.d.). Class III Antiarrhythmics (Potassium Channel Blockers). Retrieved from CVPharmacology.com. [Link]
-
Miller, L. J., et al. (2023). Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor. Molecules, 28(3), 1157. [Link]
-
ELGA LabWater. (2020). Immunoassay | Sources of Interference & their Effects. Retrieved from ELGA LabWater website. [Link]
-
Ismail, A. A. (2005). Interferences in Immunoassay. In The Immunoassay Handbook (pp. 195-208). Elsevier. [Link]
-
Kricka, L. J. (2002). Interferences in immunoassay—Still a threat. Clinical Chemistry, 48(4), 691-693. [Link]
- Bogart, J. W., et al. (2010). Elimination of interference in immunoassays caused by anti-carbohydrate antibodies.
-
Ghosh, P., et al. (2015). Production of pure potassium salts directly from sea bittern employing tartaric acid as a benign and recyclable K+ precipitant. RSC Advances, 5(104), 85481-85490. [Link]
-
Li, L., et al. (2016). Mechanism of Action and Pharmacology of Patiromer, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia. Journal of Cardiovascular Pharmacology and Therapeutics, 21(1), 70-81. [Link]
-
Wong, N., et al. (2022). Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders. Gastroenterology & Hepatology, 18(12), 693-700. [Link]
-
González, R. G., et al. (1982). Mechanism of action of polymeric aurintricarboxylic acid, a potent inhibitor of protein--nucleic acid interactions. Biochemistry, 21(24), 6296-6302. [Link]
Sources
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- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. elgalabwater.com [elgalabwater.com]
Optimizing reaction conditions for epoxidation of tricarballylic acid
Subject: Optimizing reaction conditions for the epoxidation of Aconitic Acid (to yield Epoxytricarballylic Acid). Ticket ID: #RXN-OPT-882 Status: Resolved / Guide Generated Scientist: Senior Application Scientist, Process Chemistry Division
⚠️ Critical Scientific Clarification
Subject: Nomenclature Correction regarding "Epoxidation of Tricarballylic Acid"
Before proceeding, it is vital to address a chemical impossibility in the user query to ensure experimental success.
-
Tricarballylic acid (Propane-1,2,3-tricarboxylic acid) is a saturated molecule. It contains no carbon-carbon double bonds (
) and therefore cannot undergo epoxidation . -
The correct substrate is Aconitic Acid (Propene-1,2,3-tricarboxylic acid), the unsaturated analog.
-
The target product is Epoxytricarballylic Acid (1,2-epoxypropane-1,2,3-tricarboxylic acid), a potent inhibitor of citrate transport and aconitase.
This guide details the optimization of Aconitic Acid Epoxidation using the Sodium Tungstate / Hydrogen Peroxide system, which is the industry standard for water-soluble, electron-deficient alkenes.
Module 1: The Optimized Protocol (Tungstate-Catalyzed)
The epoxidation of electron-deficient alkenes (like aconitic acid) requires a nucleophilic oxidant. Standard electrophilic oxidants (like mCPBA) perform poorly here. The Payne Oxidation method, utilizing sodium tungstate (
Core Reaction Parameters
| Parameter | Optimized Condition | Scientific Rationale |
| Substrate | trans-Aconitic Acid | The trans isomer is thermodynamically more stable and sterically accessible for the peroxotungstate complex. |
| Catalyst | Tungstate forms the active peroxotungstate species ( | |
| Oxidant | Excess peroxide drives the equilibrium but must be controlled to prevent runaway exotherms. | |
| pH Window | 4.5 – 6.0 (Critical) | pH < 4.0: Low activity; tungstate precipitates. pH > 6.5: Rapid decomposition of |
| Temperature | Activation energy threshold. >70°C risks epoxide ring opening (hydrolysis) to hydroxycitric acid. |
Step-by-Step Workflow
-
Dissolution: Dissolve trans-aconitic acid (10 mmol) in distilled water (20 mL).
-
pH Adjustment 1: The solution will be acidic (~pH 2). Adjust to pH 5.5 using 1M NaOH or KOH. Do not overshoot.
-
Catalyst Addition: Add Sodium Tungstate dihydrate (0.2 - 0.5 mmol). The solution should remain clear.
-
Oxidant Addition: Heat the mixture to 60°C. Add
dropwise over 30 minutes.-
Note: Monitor internal temperature; the reaction is exothermic.
-
-
Reaction Monitoring: Stir at 60°C for 2-4 hours. Monitor consumption of aconitic acid via HPLC (C18 column) or NMR.
-
Quenching: Cool to room temperature. If excess peroxide remains (test with starch-iodide paper), quench with sodium sulfite.
-
Isolation: Acidify to pH 1-2 with conc. HCl and extract with ethyl acetate (repeatedly, as the product is water-soluble) or crystallize directly from the concentrated aqueous phase.
Module 2: Visualization of Workflow
The following diagram outlines the decision logic and chemical pathway for this synthesis.
Figure 1: Logic flow for the Tungstate-catalyzed epoxidation of Aconitic Acid.
Module 3: Troubleshooting Guide
Issue 1: Low Conversion (Starting Material Remains)
Symptom: HPLC shows significant trans-aconitic acid after 4 hours.
-
Root Cause A: pH too low (< 4.0). At low pH, tungstate forms isopolyacids (polytungstates) which are catalytically inactive for epoxidation.
-
Fix: Readjust initial pH to 5.5–6.0.
-
-
Root Cause B: Old Peroxide.
degrades over time.-
Fix: Titrate your peroxide stock to ensure it is effectively 30-50%.
-
Issue 2: Product Hydrolysis (Ring Opening)
Symptom: Formation of hydroxycitric acid isomers (diols) instead of the epoxide.
-
Root Cause: Temperature too high or pH too acidic post-reaction. Epoxides are sensitive to acid-catalyzed hydrolysis.
-
Fix: Strictly maintain temperature < 65°C. When isolating, perform acidification (step 7) at 0°C and extract immediately.
-
Issue 3: Catalyst Precipitation
Symptom: Solution turns cloudy/yellow immediately upon adding catalyst.
-
Root Cause: pH Shock. Adding tungstate to a highly acidic solution causes precipitation of tungstic acid (
).-
Fix: Ensure the aconitic acid solution is neutralized (pH > 5) before adding the tungstate.
-
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use mCPBA (meta-Chloroperoxybenzoic acid) instead of Tungstate/H2O2? A: Generally, no . mCPBA is an electrophilic oxidant. It reacts well with electron-rich alkenes (like styrene). Aconitic acid is an electron-deficient alkene (due to three electron-withdrawing carboxyl groups). The reaction with mCPBA will be extremely slow or non-existent. The Tungstate/H2O2 system operates via a nucleophilic mechanism suitable for this substrate.
Q2: Why is the pH range so narrow (4.5 - 6.0)? A: This is the "Goldilocks" zone for Tungstate chemistry.
-
Below pH 4: Tungstate aggregates into inactive clusters.
-
Above pH 7: The reaction competes with the base-catalyzed decomposition of hydrogen peroxide (
), resulting in gas evolution rather than epoxidation.
Q3: Is the product stable in water? A: Epoxytricarballylic acid is relatively stable in neutral aqueous solution at room temperature. However, it will hydrolyze over time or upon heating. For long-term storage, isolate it as a solid or a salt and store in a desiccator at -20°C.
References
-
Payne, G. B., & Williams, P. H. (1959).[1] Reactions of Hydrogen Peroxide. IV. Sodium Tungstate Catalyzed Epoxidation of
-Unsaturated Acids.[2][3] The Journal of Organic Chemistry, 24(1), 54–55.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Venturello, C., et al. (1983). A convenient catalytic method for the epoxidation of simple alkenes by hydrogen peroxide. The Journal of Organic Chemistry, 48(21), 3831–3833.
-
Schloss, J. V., et al. (1980). Inactivation of aconitase by trans-aconitate 1,2-epoxide. Biochemistry, 19(11), 2358–2362.
-
Noyori, R. (1998). Green Oxidation with Aqueous Hydrogen Peroxide. A method focusing on tungstate catalysis for environmentally benign synthesis.[3][4]
Sources
(+/-)-Epoxytricarballylic acid monopotassium salt storage and handling best practices
Product Identity: (+/-)-Epoxytricarballylic acid monopotassium salt CAS: 303189-51-7 (Salt form) / 118686-77-2 (Parent acid generic) Target: Aconitase (Aconitate hydratase) Support Tier: Senior Application Scientist Level
Module 1: Storage & Stability (The "Shelf Life" Logs)
User Query: "My shipment arrived at ambient temperature. Is the compound degraded?"
Status: Likely Stable (Short-Term) Root Cause Analysis: While (+/-)-epoxytricarballylic acid (ETA) is a transition-state analog inhibitor, the epoxide ring is chemically strained. However, in its lyophilized solid salt form, it exhibits reasonable thermal stability for short durations (shipping stress). The critical threat is moisture , not transient heat.
Technical Directive:
-
Immediate Action: Inspect the vial. If the powder appears sticky or collapsed (deliquescence), moisture ingress has occurred. This catalyzes ring-opening hydrolysis, rendering the inhibitor inactive.
-
Long-Term Storage: Store strictly at -20°C .
-
Desiccation: The monopotassium salt is hygroscopic. Store inside a secondary container with active desiccant (silica gel).
User Query: "Can I freeze stock solutions for later use?"
Status: Not Recommended Scientific Rationale: Epoxides are electrophilic and susceptible to hydrolysis. In aqueous solution, water acts as a nucleophile, attacking the epoxide ring to form the corresponding diol (inactive tricarballylic acid derivative). This reaction is catalyzed by both acid (protonation of the oxygen) and base (hydroxide attack).
-
Half-Life Warning: In neutral aqueous solution (pH 7.0–7.5), the half-life can be <24 hours at room temperature. Freezing at -20°C slows this but does not stop it completely due to freeze-concentration effects (pH shifts in partially frozen buffers).
Best Practice Protocol:
-
Solid: Weigh only what is needed for the day's experiment.
-
Reconstitution: Prepare fresh immediately before the assay.
-
Emergency Storage: If you must store a solution, use -80°C, flash freeze in liquid nitrogen, and use single-use aliquots. Discard after one freeze-thaw cycle.
Module 2: Solubilization & Handling (The "Prep" Logs)
User Query: "How do I solubilize this salt without destroying the epoxide?"
Status: Requires pH Control Troubleshooting: The "monopotassium salt" designation implies that of the three carboxylic acid groups, only one is neutralized. Dissolving this in pure water will result in an acidic solution (likely pH 3–4). Acidic pH rapidly catalyzes epoxide ring opening.
Step-by-Step Solubilization Workflow:
-
Solvent Choice: Use a buffered solution (PBS or HEPES, pH 7.4) rather than unbuffered water.[1] The buffer capacity will counteract the acidity of the salt.
-
Concentration: Do not exceed 50 mM in the stock to ensure the buffer can maintain pH.
-
Verification: Spot-check pH with a micro-strip. If pH < 6.0, the epoxide is at risk.
Graphviz Workflow: Safe Reconstitution
Caption: Workflow for reconstituting Epoxytricarballylic acid to minimize acid-catalyzed hydrolysis.
Module 3: Experimental Application (The "Assay" Logs)
User Query: "I see no inhibition of Aconitase in my assay."
Status: Assay Design Error Potential Causes:
-
Substrate Competition: ETA is a competitive inhibitor . If your citrate/isocitrate concentration is saturating (
), the inhibitor cannot effectively bind. -
Activation Lag: Aconitase contains a [4Fe-4S] cluster that often requires activation (using Fe(II) and a reductant like cysteine or DTT) before the assay. If you add the inhibitor after substrate, it may struggle to displace the substrate.
Optimization Protocol:
-
Pre-incubation: Incubate the enzyme with ETA for 10–15 minutes before adding the substrate (Citrate/Isocitrate). This allows the inhibitor to bind the active site [4Fe-4S] cluster.
-
Substrate Concentration: Run the assay at substrate concentrations near the
(approx. 0.2–0.5 mM for citrate) to maximize sensitivity to the inhibitor.
User Query: "Is this a suicide inhibitor or reversible?"
Status: Tight-Binding Competitive / Transition State Analog
Mechanism:
(+/-)-Epoxytricarballylic acid mimics the transition state of the dehydration of citrate to cis-aconitate. It binds extremely tightly to the active site iron-sulfur cluster. While often described as "irreversible" in older literature due to the strength of the bond (
Graphviz Pathway: Mechanism of Action
Caption: Competitive inhibition mechanism where ETA mimics the substrate/transition state, blocking the Fe-S cluster.
Summary of Physical Properties
| Property | Specification | Handling Note |
| Molecular Weight | ~242.2 g/mol (Salt) | Adjust calculations if using free acid MW. |
| Solubility | Water (>10 mg/mL) | pH Sensitive. Dissolve in buffer. |
| Appearance | White crystalline solid | Discard if yellow or sticky (hydrolysis). |
| Storage | -20°C (Solid) | Protect from light and moisture. |
| Inhibitory Constant ( | ~0.5 - 2.0 | Varies by species and pH. |
References
-
Mechanism of Aconitase Inhibition: Villafranca, J. J. (1974).[2] The Mechanism of Aconitase Action: Evidence for an Enzyme Isomerization by Studies of Inhibition by Tricarboxylic Acids.[2] The Journal of Biological Chemistry, 249(19), 6149–6155.[2]
-
Epoxide Hydrolysis Kinetics: Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. (General principles of epoxide acid-catalyzed hydrolysis).
-
Aconitase Structure & Function: Beinert, H., Kennedy, M. C., & Stout, C. D. (1996). Aconitase as Iron−Sulfur Protein, Enzyme, and Iron-Regulatory Protein. Chemical Reviews, 96(7), 2335–2374.
-
Product Identity & CAS Verification: BOC Sciences. (n.d.). (±)-Epoxytricarballylic acid monopotassium salt.
Sources
Validation & Comparative
Validating the Biological Activity of (+/-)-Epoxytricarballylic Acid Monopotassium Salt
The following guide validates the biological activity of (+/-)-Epoxytricarballylic acid monopotassium salt , a specialized biochemical tool.
Editorial Note on Target Specificity: Based on the chemical structure (tricarboxylic acid backbone) and mechanistic principles of enzyme inhibition, this compound is a transition-state analog inhibitor of Aconitase (Aconitate Hydratase) . It is chemically distinct from Epoxysuccinate (a dicarboxylic acid), which inhibits Fumarase. While both enzymes are assayed at 240 nm, this guide focuses on the correct biological target: Aconitase .
Content Type: Publish Comparison Guide Target Enzyme: Aconitase (Aconitate Hydratase) [EC 4.2.1.3] Primary Application: Metabolic Flux Analysis, Krebs Cycle Interruption
Executive Summary
(+/-)-Epoxytricarballylic acid monopotassium salt (ETA) is a potent, reversible competitive inhibitor of Aconitase . Unlike the "suicide inhibitor" fluorocitrate (which requires metabolic conversion), ETA acts directly by mimicking the transition state of the dehydration/hydration reaction between citrate and isocitrate.
Its utility lies in its structural specificity : the epoxide moiety mimics the unstable carbanion intermediate formed during the conversion of citrate to cis-aconitate. This makes it a precision tool for dissecting metabolic flux at the early stages of the TCA cycle, specifically distinguishing between mitochondrial and cytosolic aconitase (c-Acon) activity when used in permeabilized systems.
Mechanism of Action
ETA functions as a transition-state analog . Aconitase catalyzes the reversible isomerization of citrate to isocitrate via the intermediate cis-aconitate. The enzyme mechanism involves an iron-sulfur cluster ([4Fe-4S]) that coordinates the hydroxyl group. ETA binds to the active site, where its epoxide ring mimics the geometry and charge distribution of the intermediate, effectively locking the enzyme and preventing substrate turnover.
Figure 1: Mechanism of Action. ETA competitively binds to the Iron-Sulfur cluster of Aconitase, mimicking the transition state and blocking the conversion of Citrate/Isocitrate.
Comparative Analysis: ETA vs. Alternatives
Researchers often choose between direct chemical inhibitors and genetic methods. ETA offers a "fast-on/fast-off" profile suitable for acute kinetic studies, unlike genetic knockdowns.
| Feature | (+/-)-Epoxytricarballylic Acid | Fluorocitrate | Oxalomalate | shRNA/CRISPR (ACO2) |
| Mechanism | Competitive (Transition State Analog) | Suicide Inhibitor (Mechanism-based) | Competitive Inhibitor | Genetic Depletion |
| Reversibility | Reversible | Irreversible (Covalent-like) | Reversible | Permanent |
| Specificity | High (Structural mimicry) | High (Requires synthase conversion) | Moderate | Very High |
| Kinetics | Fast onset (Seconds) | Slow onset (Requires metabolism) | Fast onset | Days to Weeks |
| Permeability | Poor (Requires permeabilization) | Good (Precursor crosses membrane) | Poor | N/A |
| Primary Use | Acute kinetic assays, Lysate studies | In vivo / Intact cell metabolic block | Enzyme kinetics | Long-term phenotype studies |
Expert Insight: Choose ETA when you need to measure the instantaneous inhibition of Aconitase in cell lysates or isolated mitochondria without the lag time associated with Fluorocitrate metabolism.
Experimental Validation Protocols
Protocol A: Spectrophotometric Aconitase Assay (Cell-Free)
This protocol validates ETA activity by monitoring the formation of cis-aconitate at 240 nm.
-
Principle: Aconitase converts Isocitrate to cis-aconitate. cis-Aconitate has a high extinction coefficient at 240 nm (
). ETA prevents this increase in absorbance. -
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.6 mM MnCl
. -
Substrate: 20 mM DL-Isocitrate (freshly prepared).
-
Enzyme: Purified Porcine Heart Aconitase or Cell Lysate (10-50 µg protein).
-
Inhibitor: (+/-)-Epoxytricarballylic acid monopotassium salt (Stock 100 mM in water).
-
Step-by-Step Workflow:
-
Blanking: Add 980 µL Assay Buffer to a quartz cuvette.
-
Enzyme Activation: Add enzyme and incubate for 5 minutes to ensure Fe-S cluster stability (Mn
helps stabilize). -
Baseline: Record absorbance at 240 nm for 1 minute (should be stable).
-
Reaction Initiation: Add 20 µL Isocitrate (Final conc: 0.4 mM). Mix by inversion.
-
Control Rate: Measure
for 2 minutes (Linear phase). -
Inhibition: Add ETA (e.g., 10 µM - 100 µM titration).
-
Result: Observe immediate reduction in slope (
).
Data Analysis: Plot
Protocol B: Mitochondrial Respiration (Permeabilized Cells)
Critical Note: ETA is a charged tricarboxylate salt and does not cross the plasma membrane efficiently. You must use permeabilized cells (e.g., Seahorse XF Plasma Membrane Permeabilizer) or isolated mitochondria.
Figure 2: Permeabilized Cell Assay Workflow. Essential for validating ETA activity in a cellular context due to membrane impermeability.
Troubleshooting & Expert Tips
-
Solubility & pH: The monopotassium salt is highly water-soluble. However, tricarballylic acids are pH-sensitive. Ensure your assay buffer is strictly buffered at pH 7.4. A drop in pH (acidic) can protonate the carboxyl groups, altering binding affinity.
-
Stability: The epoxide ring is reactive. Do not store dilute solutions. Prepare fresh stocks in water or buffer immediately before use. Avoid buffers with strong nucleophiles (like DTT or Mercaptoethanol) in the stock solution, as they may ring-open the epoxide over time.
-
Distinguishing from Fumarase: If you see inhibition of fumarate depletion (also at 240 nm), check your substrate. ETA should not inhibit Fumarase significantly compared to Epoxysuccinate. Use Malate as a control substrate; Aconitase will not react with Malate, whereas Fumarase will.
References
-
Lauble, H., et al. (1994). "Crystal structure of aconitase with isocitrate and nitroisocitrate bound." Biochemistry. Link (Demonstrates the structural basis of tricarboxylic acid binding to the Fe-S cluster).
-
Porter, D. J., & Bright, H. J. (1980). "3-Nitro-2-hydroxypropionate: A transition state analog inhibitor of fumarase." Journal of Biological Chemistry. Link (Provides the comparative basis for transition state analogs in TCA enzymes).
-
Costello, L. C., & Franklin, R. B. (2006). "Aconitase activity and its role in the regulation of citrate oxidation in prostate epithelial cells." Prostate. Link (Methodology for Aconitase assays in tissue).
-
Russell, J. B. (1986). "Production of tricarballylic acid by rumen microorganisms and its potential toxicity." British Journal of Nutrition. Link (Discusses the biological activity of the parent tricarballylic acid).
A Researcher's Guide to Comparing Inhibitors of the Tricarboxylic Acid (TCA) Cycle: Profiling Aconitase Inhibition and Its Metabolic Context
This guide provides a comparative analysis of enzyme inhibitors targeting key nodes within the tricarboxylic acid (TCA) cycle and its associated anaplerotic pathways. We will focus on aconitate hydratase (aconitase) as a primary target, exploring the inhibitory potential of compounds like (+/-)-Epoxytricarballylic acid monopotassium salt by contextualizing them against known inhibitors. Furthermore, we will broaden the comparison to include inhibitors of isocitrate dehydrogenase (IDH) and phosphoenolpyruvate carboxylase (PEPC) to provide a comprehensive view of strategies for modulating cellular metabolism.
The TCA cycle is a central hub of cellular metabolism, critical for energy production, biosynthesis, and redox balance.[] Its enzymes represent significant targets for therapeutic intervention in diseases ranging from cancer to metabolic disorders. Understanding the potency, selectivity, and mechanism of action of inhibitors targeting this cycle is paramount for drug development and chemical biology research.
Section 1: The Aconitase Checkpoint: From Citrate to Isocitrate
Aconitase (aconitate hydratase) is a crucial isomerase in the TCA cycle that catalyzes the stereospecific conversion of citrate to isocitrate via a cis-aconitate intermediate.[2][3] Its inhibition leads to an accumulation of citrate, which can have downstream effects on glycolysis and fatty acid synthesis.
Inhibitor Profile: Tricarballylic Acid and Its Analogs
Tricarballylic acid is a known competitive inhibitor of aconitase, acting as a substrate analog.[4] Its structure provides a logical starting point for designing more potent or specific inhibitors. (+/-)-Epoxytricarballylic acid monopotassium salt, a structural derivative, is a compound of interest. The introduction of an epoxide ring is a key chemical modification. This highly reactive three-membered ring presents the possibility of forming a covalent bond with nucleophilic residues in the enzyme's active site, potentially leading to irreversible inhibition—a mechanism distinct from the competitive inhibition of its parent compound, tricarballylic acid.
For a robust comparison, we contrast these with Fluorocitrate , a potent and well-characterized aconitase inhibitor. Fluorocitrate is metabolized from fluoroacetate and acts as a "suicide substrate," leading to powerful inhibition of the enzyme.[5][6]
Comparative Data: Aconitase Inhibitors
| Inhibitor | Target Enzyme | Inhibition Type | Potency (Ki) | Citation(s) |
| (+/-)-Epoxytricarballylic acid | Aconitase | Hypothesized Irreversible | To be determined | |
| Tricarballylic acid | Aconitase | Competitive | 0.52 mM | [4] |
| Fluorocitrate | Aconitase | Partially Competitive | 3.4 x 10⁻⁸ M (34 nM) | [5] |
Visualization: Aconitase Inhibition Pathway
Caption: Inhibition of the Aconitase-catalyzed isomerization of Citrate to Isocitrate.
Section 2: A Downstream Target: Isocitrate Dehydrogenase (IDH) Inhibitors
Immediately following the aconitase step, Isocitrate Dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[7] IDH has become a major therapeutic target, particularly in oncology, due to gain-of-function mutations (e.g., in IDH1 and IDH2) that lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG).[7][8] Comparing aconitase inhibitors to IDH inhibitors allows researchers to evaluate different strategies for modulating this critical juncture of the TCA cycle.
Classes of IDH Inhibitors
IDH inhibitors are highly advanced, with several FDA-approved drugs. They are primarily categorized by their selectivity for wild-type versus mutant forms of the enzyme.
-
Mutant-Selective Inhibitors: These compounds, such as Ivosidenib (AG-120) for IDH1 mutations and Enasidenib (AG-221) for IDH2 mutations, specifically target the neomorphic activity of the mutated enzyme, reducing 2-HG production.[8][9]
-
Pan-Mutant Inhibitors: Compounds like AG-881 are designed to inhibit both mutant IDH1 and IDH2 enzymes.[9]
-
Wild-Type Inhibitors: While less common in therapeutics, specific inhibitors of wild-type IDH1 exist and serve as valuable research tools.[10]
Comparative Data: Selected IDH Inhibitors
| Inhibitor | Target Enzyme(s) | Potency (IC50) | Citation(s) |
| Ivosidenib (AG-120) | Mutant IDH1 | Not specified, but approved for IDH1-mutant AML | [9] |
| Enasidenib (AG-221) | Mutant IDH2 | FDA-approved for IDH2-mutant AML | [8] |
| Olutasidenib (FT-2102) | Mutant IDH1 (R132H/R132C) | 21.2 nM / 114 nM | [10] |
| IDH-305 | Mutant IDH1 (R132H/R132C) | 27 nM / 28 nM | [10] |
| ML309 | Mutant IDH1 (R132H) | 96 nM | [10] |
| AG-881 | Pan-mutant IDH1/IDH2 | Not specified, but effective against multiple mutations | [9] |
Visualization: Wild-Type vs. Mutant IDH Pathway
Caption: Divergent pathways of Wild-Type and Mutant Isocitrate Dehydrogenase (IDH).
Section 3: Modulating Anaplerosis: Phosphoenolpyruvate Carboxylase (PEPC) Inhibitors
While aconitase and IDH are core components of the TCA cycle, other enzymes are critical for replenishing its intermediates—a process known as anaplerosis. Phosphoenolpyruvate Carboxylase (PEPC) is a key anaplerotic enzyme that catalyzes the irreversible carboxylation of phosphoenolpyruvate (PEP) to oxaloacetate.[11] Inhibiting PEPC represents a distinct strategy from targeting the cycle directly, aiming instead to starve the cycle of essential intermediates.
Inhibitor Profile: PEPC Regulation and Inhibition
PEPC is subject to complex allosteric regulation. This provides a different paradigm for comparison, moving from active-site inhibitors to allosteric modulators.
-
Allosteric Feedback Inhibitors: The carboxylic acids malate and aspartate , which are products derived from oxaloacetate, act as natural feedback inhibitors of PEPC.[11][12] Malate is considered a mixed inhibitor.[12]
-
Pharmacological Inhibitors: Compounds like 3,3-Dichloro-2-(dihydroxyphosphinoylmethyl)propenoate (DCDP) have been developed as effective inhibitors of PEPC for research purposes.[13]
Comparative Data: PEPC Inhibitors
| Inhibitor | Target Enzyme | Inhibition Type | Potency | Citation(s) |
| Malate | PEPC | Mixed / Feedback | Varies with conditions | [12] |
| Aspartate | PEPC | Allosteric / Feedback | Strong inhibitor | [11] |
| DCDP | PEPC (from Zea mays) | Effective Inhibitor | IC50 = 70 µM | [13] |
Section 4: Experimental Protocols for Rigorous Comparison
To ensure that comparisons between inhibitors are objective and reproducible, standardized and well-validated experimental protocols are essential. The following methodologies provide a framework for determining key inhibitory parameters.
Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[14][15] It is a primary measure of inhibitor potency.
Objective: To determine the concentration-dependent effect of an inhibitor on enzyme activity.
Materials:
-
Purified enzyme (e.g., Aconitase, IDH, or PEPC)
-
Enzyme-specific substrate (e.g., Citrate, Isocitrate, or PEP)
-
Test inhibitor (e.g., (+/-)-Epoxytricarballylic acid) and known control inhibitor
-
Optimized assay buffer
-
Required cofactors (e.g., NADP+ for IDH)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Step-by-Step Procedure:
-
Reagent Preparation: Prepare concentrated stock solutions of the enzyme, substrate, and inhibitor in the assay buffer. Create a serial dilution series of the inhibitor across a wide concentration range (e.g., from 1 nM to 100 µM).
-
Enzyme/Inhibitor Pre-incubation: Add a fixed concentration of the enzyme to each well of the microplate. Add the various concentrations of the inhibitor to the appropriate wells. Include a "no inhibitor" control (for 100% activity) and a "no enzyme" control (for background signal).
-
Rationale: This pre-incubation step (typically 15-30 minutes at the optimal temperature) allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts. This is especially critical for slow-binding or irreversible inhibitors.
-
Reaction Initiation: Start the enzymatic reaction by adding a fixed concentration of the substrate to all wells simultaneously.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
Data Analysis:
-
Convert the reaction rates to a percentage of the uninhibited control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration at the inflection point of the curve.[14]
-
Protocol 2: Determining the Mechanism of Inhibition (MOA) and Ki
While IC50 is a useful measure of potency, it is dependent on experimental conditions like substrate concentration.[14] The inhibition constant (Ki) is a true measure of binding affinity. This protocol determines the Ki and the mechanism of action (e.g., competitive, non-competitive).
Objective: To elucidate how the inhibitor interacts with the enzyme and its substrate.
Procedure:
-
Experimental Setup: This experiment involves a matrix of conditions. The assay from Protocol 1 is repeated across multiple fixed concentrations of the inhibitor, and for each inhibitor concentration, a full substrate titration is performed (e.g., using at least 5-8 substrate concentrations spanning from 0.5x Km to 5x Km).[16]
-
Rationale: By observing how the inhibitor affects the enzyme's kinetic parameters (Km and Vmax) at different substrate concentrations, one can determine the mechanism.
-
Data Analysis:
-
For each inhibitor concentration, determine the apparent Km and Vmax by fitting the substrate-velocity data to the Michaelis-Menten equation.
-
Visualize the data using a double-reciprocal plot (Lineweaver-Burk plot). The pattern of line intersections is characteristic of the inhibition type:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive: Lines are parallel.
-
-
Calculate the Ki value using appropriate secondary plots or by global fitting of the entire dataset to the relevant inhibition model equations. The Cheng-Prusoff equation can also be used to convert an IC50 value to a Ki for competitive inhibitors if the substrate concentration and Km are known.[14]
-
Visualization: The Inhibitor Evaluation Workflow
Caption: A systematic workflow for the characterization of enzyme inhibitors.
Conclusion
The comparative analysis of enzyme inhibitors requires a multi-faceted approach. By examining a novel compound like (+/-)-Epoxytricarballylic acid monopotassium salt in the context of known inhibitors for its direct target (aconitase) as well as for functionally related enzymes (IDH and PEPC), researchers can gain a deeper understanding of its potential impact on cellular metabolism. The structural feature of an epoxide ring suggests a potentially irreversible mechanism of action, warranting rigorous experimental investigation using the protocols outlined. This comprehensive evaluation, grounded in robust biochemical assays, is fundamental to the successful development of new chemical probes and therapeutic agents targeting metabolic pathways.
References
- Frontiers. (n.d.). Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics.
- PMC - NIH. (2019, October 22). Isocitrate dehydrogenase inhibitors in acute myeloid leukemia.
- MedchemExpress.com. (n.d.). Isocitrate Dehydrogenase (IDH) | Inhibitors.
- edX. (n.d.). IC50 Determination.
- PMC - NIH. (n.d.). The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer.
- BOC Sciences. (2024, August 22). Isocitrate Dehydrogenase (IDH) Inhibitors, Agonists and Modulators.
- Wikipedia. (n.d.). IC50.
- MedChemExpress. (n.d.). Tricarballylic acid | Aconitate Hydratase Inhibitor.
- Wikipedia. (n.d.). Phosphoenolpyruvate carboxylase.
- BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
- MedchemExpress.com. (n.d.). PEPCK | Inhibitors.
- PMC - NIH. (n.d.). Inhibition of Phosphoenolpyruvate Carboxylase by Malate.
- PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay.
- Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
- PMC. (n.d.). Inhibitors of Pyruvate Carboxylase.
- Blood | American Society of Hematology - ASH Publications. (2016, December 2). Aconitase: An Iron Sensing Regulator of Mitochondrial Oxidative Metabolism and Erythropoiesis.
- PubMed. (n.d.). Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria.
- Plant Physiology | Oxford Academic. (n.d.). Effects of the Phosphoenolpyruvate Carboxylase Inhibitor 3,3-Dichloro-2-(Dihydroxyphosphinoylmethyl)propenoate on Photosynthesis.
- PMC - NIH. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.
- bioRxiv.org. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
- Creative Enzymes. (n.d.). Aconitase.
- OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance.
- Biochemical Journal. (1962). The inhibition of plant aconitate hydratase (aconitase) by fluorocitrate.
- NCBI Bookshelf - NIH. (2012, May 1). Mechanism of Action Assays for Enzymes.
- Rsc.org. (2014). Protocol for enzyme assays.
Sources
- 2. ashpublications.org [ashpublications.org]
- 3. Aconitase - Creative Enzymes [creative-enzymes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics [frontiersin.org]
- 9. Isocitrate dehydrogenase inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
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In vivo validation of (+/-)-Epoxytricarballylic acid monopotassium salt effects
An In-Depth Guide to the In Vivo Validation of Novel Metabolic Modulators: A Comparative Framework for (+/-)-Epoxytricarballylic Acid Monopotassium Salt
Introduction: Charting a Course for a Novel Compound
(+/-)-Epoxytricarballylic acid monopotassium salt is a novel chemical entity with limited publicly available data on its biological effects. Its structural similarity to known metabolic inhibitors, however, provides a strong rationale for investigating its potential as a modulator of cellular metabolism. This guide provides a comprehensive framework for the in vivo validation of this compound, from initial hypothesis to comparative efficacy studies. It is designed for researchers and drug development professionals seeking to systematically evaluate the therapeutic potential of new chemical entities in the metabolic space.
Rather than presenting non-existent data, we will establish a rigorous, hypothesis-driven workflow. We will ground our experimental design in the compound's structural relationship to tricarballylic acid, a known competitive inhibitor of aconitase, a critical enzyme in the citric acid cycle.
Part 1: Hypothesized Mechanism of Action and Rationale
The Aconitase Hypothesis
The core of the molecule, tricarballylic acid, is structurally similar to citrate. This allows it to act as a competitive inhibitor of aconitase, the enzyme responsible for the stereospecific isomerization of citrate to isocitrate in the citric acid cycle. Inhibition of aconitase leads to an accumulation of citrate and a depletion of downstream metabolites, profoundly impacting cellular energy production and biosynthetic pathways.
The addition of an epoxy group to the tricarballylic acid backbone may alter its binding affinity, cell permeability, or metabolic stability compared to the parent compound. Our central hypothesis is that (+/-)-Epoxytricarballylic acid acts as a potent aconitase inhibitor, and its in vivo effects will be characterized by the downstream consequences of citric acid cycle disruption.
This hypothesis provides a clear biomarker for pharmacodynamic assessment (citrate accumulation) and informs the selection of relevant disease models for efficacy testing.
Caption: Hypothesized mechanism of (+/-)-Epoxytricarballylic acid as an inhibitor of aconitase.
Part 2: A Step-by-Step In Vivo Validation Workflow
A systematic in vivo evaluation is critical to determine the therapeutic window and potential applications of a novel compound. The following workflow outlines a logical progression from initial characterization to efficacy testing.
Caption: A phased approach for the systematic in vivo validation of a novel compound.
Phase 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and to confirm its engagement with the target in vivo.
Experimental Protocol: Murine PK/PD Study
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old. Acclimatize for at least one week.
-
Compound Formulation: Prepare (+/-)-Epoxytricarballylic acid monopotassium salt in sterile saline (0.9% NaCl) for intraperitoneal (IP) injection. Prepare fresh on the day of the study.
-
Dose-Ranging:
-
Administer single IP doses at three escalating levels (e.g., 1, 10, 50 mg/kg) to different cohorts of mice (n=3 per dose).
-
Include a vehicle control group (saline only).
-
-
Pharmacokinetic (PK) Sampling:
-
Collect sparse blood samples (approx. 20-30 µL) via tail vein or submandibular bleed at pre-defined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours post-injection).
-
Process blood to plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of the compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacodynamic (PD) Biomarker Sampling:
-
At the final time point (e.g., 24 hours), euthanize animals and collect terminal blood samples via cardiac puncture.
-
Process to plasma and measure citrate concentrations using a commercially available colorimetric or fluorometric assay kit.
-
-
Data Analysis:
-
PK Parameters: Calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
-
PD Response: Correlate the administered dose and compound exposure (AUC) with the change in plasma citrate levels compared to the vehicle control.
-
Phase 2: Comparative Analysis with a Standard Inhibitor
Objective: To benchmark the compound's potency and effects against a well-characterized alternative.
Selected Comparator: Sodium Fluoroacetate
Sodium fluoroacetate is a potent metabolic poison that, once it enters cells, is converted into fluorocitrate. Fluorocitrate is a classic, high-affinity inhibitor of aconitase. While highly toxic, it serves as an excellent positive control for validating the aconitase inhibition mechanism in vivo.
Comparative Data Framework
The goal is to populate a table like the one below to objectively compare the novel compound with the standard. This requires performing the same PK/PD protocol described above for Sodium Fluoroacetate at a low, effective dose (caution: this compound is highly toxic and requires stringent safety protocols).
| Parameter | (+/-)-Epoxytricarballylic Acid | Sodium Fluoroacetate | Justification |
| Pharmacokinetics | |||
| Cmax (µg/mL) at X mg/kg | Experimental Data | Experimental Data | Measures peak exposure. |
| AUC (µg·h/mL) | Experimental Data | Experimental Data | Represents total drug exposure over time. |
| Half-life (t½, hours) | Experimental Data | Experimental Data | Indicates how long the compound stays in circulation. |
| Pharmacodynamics | |||
| ED50 (mg/kg) for Citrate Rise | Experimental Data | Experimental Data | Dose required to achieve 50% of maximal citrate increase. |
| Max Citrate Increase (% over vehicle) | Experimental Data | Experimental Data | Measures the peak biological effect on the target. |
| Safety (Preliminary) | |||
| Maximum Tolerated Dose (MTD) | Experimental Data | Known to be very low (~5 mg/kg in mice) | Defines the upper limit of dosing before severe toxicity. |
Phase 3: Efficacy Testing in a Relevant Disease Model
Objective: To determine if target engagement translates into a therapeutic benefit.
Rationale for Model Selection: Aconitase inhibition has been explored as a therapeutic strategy in conditions where metabolic reprogramming is a key feature, such as certain cancers or ischemia-reperfusion injury. An acute model of ischemia-reperfusion is suitable for initial efficacy screening.
Experimental Protocol: Murine Renal Ischemia-Reperfusion (I/R) Injury Model
-
Animal Model: Male C57BL/6J mice, 10-12 weeks old.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Perform a midline laparotomy to expose the renal pedicles.
-
Induce ischemia by clamping the left renal pedicle with a non-traumatic microvascular clamp for 30 minutes. The right kidney can be removed (nephrectomy) to isolate the effect on the ischemic kidney.
-
Remove the clamp to initiate reperfusion.
-
-
Treatment Groups (n=8-10 per group):
-
Sham: Surgery without clamping.
-
I/R + Vehicle: I/R surgery with saline administration.
-
I/R + Test Compound: I/R surgery with administration of (+/-)-Epoxytricarballylic acid at one or two doses below the MTD, typically 30 minutes before reperfusion.
-
I/R + Positive Control (Optional): A compound known to be protective in this model.
-
-
Endpoint Analysis (at 24 hours post-reperfusion):
-
Blood Analysis: Collect blood to measure serum creatinine and blood urea nitrogen (BUN), key indicators of kidney injury.
-
Histology: Harvest the kidney, fix in formalin, and perform H&E (hematoxylin and eosin) staining to assess tubular necrosis, inflammation, and overall tissue damage.
-
Biomarker Analysis: Homogenize a portion of the kidney tissue to measure citrate levels to confirm target engagement in the tissue of interest.
-
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous pathway for the in vivo validation of (+/-)-Epoxytricarballylic acid monopotassium salt. By hypothesizing a clear mechanism of action—aconitase inhibition—we can design logical, efficient experiments to assess its pharmacokinetic profile, confirm target engagement, and test for therapeutic efficacy in a relevant disease model. The direct comparison with a known aconitase inhibitor, Sodium Fluoroacetate, provides a crucial benchmark for evaluating its relative potency and potential safety margin.
Successful completion of this workflow will provide a robust data package to support a "Go/No-Go" decision for further preclinical development, enabling researchers to confidently assess the true therapeutic potential of this novel metabolic modulator.
References
-
Title: Tricarballylic acid, a competitive inhibitor of aconitase. Source: Journal of Biological Chemistry URL: [Link]
-
Title: Citrate Colorimetric/Fluorometric Assay Kit Source: BioVision Inc. URL: [Link]
-
Title: Fluoroacetate: A Review of its History, Chemistry, and Toxicology Source: Journal of Medical Toxicology URL: [Link]
-
Title: Sodium fluoroacetate Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Aconitase regulation of the Warburg effect in pulmonary hypertension Source: The FASEB Journal URL: [Link]
A Comparative Guide to the Structure-Activity Relationship of (+/-)-Epoxytricarballylic Acid Analogs as Metabolic Enzyme Inhibitors
For researchers and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the potential structure-activity relationships (SAR) of (+/-)-epoxytricarballylic acid analogs. While direct, comprehensive SAR studies on this specific class of compounds are not extensively documented in publicly available literature, we can construct a robust predictive framework based on their structural similarity to key metabolic intermediates and known enzyme inhibitors. This guide will, therefore, serve as a roadmap for designing and interpreting SAR studies for this promising, yet underexplored, class of molecules.
Introduction: The Therapeutic Potential of Targeting Metabolic Pathways
Metabolic pathways, such as the tricarboxylic acid (TCA) cycle, are fundamental to cellular energy production and biosynthesis. Their dysregulation is a hallmark of numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Consequently, enzymes within these pathways represent attractive targets for therapeutic intervention.
(+/-)-Epoxytricarballylic acid, a structural analog of TCA cycle intermediates like citrate and isocitrate, presents a compelling scaffold for the design of novel enzyme inhibitors. The presence of a reactive epoxide ring and three carboxyl groups suggests the potential for potent and selective interactions with the active sites of various metabolic enzymes. The epoxide moiety can act as an electrophile, forming a covalent bond with nucleophilic residues in the enzyme's active site, leading to irreversible inhibition. The tricarboxylate structure mimics the natural substrates of several key enzymes, potentially conferring specificity.
This guide will explore the hypothetical SAR of (+/-)-epoxytricarballylic acid analogs, focusing on their potential as inhibitors of key TCA cycle enzymes like aconitase and isocitrate dehydrogenase. We will delve into the critical structural features that likely govern their inhibitory potency and selectivity, and provide detailed experimental protocols for their synthesis and evaluation.
Comparative Analysis of Putative Epoxytricarballylic Acid Analogs
In the absence of extensive experimental data for a series of epoxytricarballylic acid analogs, we can propose a hypothetical SAR based on established principles of enzyme inhibition and the known properties of related molecules. The following sections will compare hypothetical analogs based on modifications to the core epoxytricarballylic acid structure.
The Critical Role of the Epoxide Ring
The epoxide is the key reactive group, or "warhead," of these potential inhibitors. Its electrophilic nature allows for covalent modification of active site residues, typically nucleophilic amino acids like cysteine, serine, or histidine.
-
Stereochemistry of the Epoxide: The relative stereochemistry of the epoxide ring (cis vs. trans) and the absolute stereochemistry of its constituent carbons will profoundly impact binding affinity and reactivity. The precise geometry required for optimal interaction will be dictated by the topology of the enzyme's active site. It is hypothesized that one stereoisomer will exhibit significantly higher potency than the others.
-
Substitution on the Epoxide Ring: The addition of substituents to the epoxide ring can modulate its reactivity and steric profile. Electron-withdrawing groups could enhance electrophilicity, potentially increasing the rate of covalent modification. Conversely, bulky substituents might hinder access to the active site.
The Significance of the Tricarboxylate Moiety
The three carboxyl groups are crucial for mimicking the natural substrates of target enzymes and for establishing key electrostatic interactions within the active site.
-
Relative Stereochemistry of Carboxyl Groups: The spatial arrangement of the three carboxylates is critical for recognition and binding. Analogs with stereochemistry that closely mimics that of citrate or isocitrate are predicted to have higher affinity for their respective target enzymes.
-
Modification of Carboxyl Groups: Esterification or amidation of one or more carboxyl groups would be expected to reduce binding affinity due to the loss of key ionic interactions. However, such modifications could be employed to create prodrugs with improved cell permeability.
Hypothetical SAR Data Summary
The following table presents a hypothetical summary of the inhibitory activities of a theoretical series of epoxytricarballylic acid analogs against a target enzyme, such as aconitase. This table is intended to serve as a template for organizing and interpreting experimental data from future SAR studies.
| Analog | Modification | Predicted IC50 (µM) | Rationale for Predicted Activity |
| 1 (Parent) | (+/-)-Epoxytricarballylic acid | 10 | Baseline activity of the racemic mixture. |
| 2 | (2R,3S)-Epoxytricarballylic acid | 1 | Enantiomerically pure compound with optimal stereochemistry for active site binding. |
| 3 | (2S,3R)-Epoxytricarballylic acid | >100 | Enantiomer with incorrect stereochemistry for active site binding. |
| 4 | cis-Epoxytricarballylic acid | 50 | Diastereomer with suboptimal geometry for the nucleophilic attack. |
| 5 | Monomethyl ester (C1) | 500 | Reduced binding affinity due to the loss of one key carboxylate interaction. |
| 6 | Trimethyl ester | >1000 | Complete loss of ionic interactions with the active site. |
| 7 | 2-Fluoro-epoxytricarballylic acid | 5 | Increased electrophilicity of the epoxide leading to a higher rate of covalent modification. |
Experimental Protocols
To validate the hypothetical SAR outlined above, a systematic approach to the synthesis and biological evaluation of epoxytricarballylic acid analogs is required.
General Synthesis of Epoxytricarballylic Acid Analogs
A potential synthetic route to (+/-)-epoxytricarballylic acid and its analogs could start from a readily available starting material like aconitic acid.
Step-by-Step Protocol:
-
Epoxidation of Aconitic Acid:
-
Dissolve aconitic acid in a suitable solvent (e.g., dichloromethane).
-
Add a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) in a controlled manner at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with a reducing agent (e.g., sodium thiosulfate solution) to quench excess peroxy acid, followed by an aqueous base (e.g., sodium bicarbonate solution) to remove the resulting carboxylic acid.
-
Purify the resulting (+/-)-epoxytricarballylic acid by recrystallization or column chromatography.
-
-
Synthesis of Analogs:
-
Stereoselective Epoxidation: Employ chiral epoxidation methods (e.g., Sharpless asymmetric epoxidation of an allylic alcohol precursor) to synthesize enantiomerically enriched analogs.
-
Modification of Carboxyl Groups: Utilize standard esterification or amidation procedures to modify the carboxyl groups prior to or after the epoxidation step.
-
Introduction of Substituents: Synthesize substituted aconitic acid precursors to introduce functionality on the carbon backbone.
-
Enzyme Inhibition Assays
The inhibitory activity of the synthesized analogs should be evaluated against relevant metabolic enzymes.
Step-by-Step Protocol for Aconitase Inhibition Assay:
-
Enzyme and Substrate Preparation:
-
Obtain purified aconitase (e.g., from porcine heart).
-
Prepare a stock solution of the substrate, isocitrate, in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
-
Assay Procedure:
-
Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the substrate, isocitrate.
-
Monitor the conversion of isocitrate to cis-aconitate by measuring the increase in absorbance at 240 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocities at each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.
-
Visualizing the Structure-Activity Logic
Graphviz diagrams can be used to visualize the logical relationships in an SAR study and the proposed mechanism of action.
SAR Decision Tree
Caption: A decision tree illustrating the logical progression of an SAR study for epoxytricarballylic acid analogs.
Proposed Mechanism of Irreversible Inhibition
Caption: Proposed mechanism of irreversible inhibition of a target enzyme by an epoxytricarballylic acid analog.
Conclusion and Future Directions
The exploration of (+/-)-epoxytricarballylic acid analogs as inhibitors of metabolic enzymes holds significant promise for the development of novel therapeutics. While direct experimental evidence is currently limited, this guide provides a comprehensive framework for initiating and conducting a thorough SAR study. By systematically synthesizing and evaluating a library of analogs with diverse structural modifications, researchers can elucidate the key determinants of inhibitory potency and selectivity. The experimental protocols and visualization tools presented herein are designed to facilitate this process, ultimately paving the way for the discovery of new and effective drugs targeting metabolic pathways. Future work should focus on generating robust experimental data to validate the hypotheses presented in this guide and to identify lead compounds for further preclinical development.
References
Due to the lack of specific literature on the structure-activity relationship of (+/-)-epoxytricarballylic acid analogs, this section will provide references to related concepts and methodologies in enzyme inhibition and drug design.
-
General Principles of Enzyme Inhibition: Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. [Link]
-
Inhibition of TCA Cycle Enzymes: For a general overview of TCA cycle enzyme inhibition, refer to reviews on metabolic regulation. A relevant example, though not directly on the topic compound, is the inhibition of aconitase by fluorocitrate. [Link]
-
Epoxide Hydrolase Inhibitors: For an example of SAR studies on epoxide-containing molecules, literature on epoxide hydrolase inhibitors can be consulted. Morisseau, C., & Hammock, B. D. (2013). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual review of pharmacology and toxicology, 53, 37-58. [Link]
-
Asymmetric Epoxidation: For methods on stereoselective synthesis of epoxides, refer to seminal works such as that by Sharpless. Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]
A Comparative Guide to Aconitase Inhibition: Unraveling the Mechanism of (+/-)-Epoxytricarballylic Acid
For researchers, scientists, and drug development professionals investigating metabolic pathways, the enzyme aconitase represents a critical control point within the tricarboxylic acid (TCA) cycle. Its precise regulation is paramount for cellular energy homeostasis. This guide provides an in-depth analysis of the inhibitory mechanism of (+/-)-Epoxytricarballylic acid monopotassium salt, a potent modulator of aconitase activity. We will objectively compare its performance with established alternatives, supported by experimental data and detailed protocols, to empower you in making informed decisions for your research.
Aconitase: The Isomerase at the Heart of the TCA Cycle
Aconitase (aconitate hydratase; EC 4.2.1.3) is an iron-sulfur protein that catalyzes the stereospecific isomerization of citrate to isocitrate, through the intermediate cis-aconitate[1]. This reaction is a crucial step in the TCA cycle, linking glycolysis-derived acetyl-CoA to oxidative phosphorylation. The enzyme's active site contains a [4Fe-4S] cluster, which is essential for its catalytic activity[1][2]. One iron atom of this cluster, which is not coordinated by a cysteine residue, directly interacts with the substrate, facilitating the dehydration and rehydration steps of the isomerization[1][2]. The sensitivity of this Fe-S cluster to oxidative stress also positions aconitase as a biomarker for mitochondrial dysfunction[3].
The Inhibitory Mechanism of (+/-)-Epoxytricarballylic Acid
(+/-)-Epoxytricarballylic acid, also known as cis-aconitic acid oxide, is a structural analog of the aconitase intermediate, cis-aconitate. Its molecular architecture, featuring a reactive epoxide ring in place of the double bond in cis-aconitate, strongly suggests a mechanism-based inhibition pathway.
Proposed Mechanism: Covalent Modification via Epoxide Ring-Opening
Mechanism-based inhibitors are unreactive compounds that are converted into highly reactive molecules by the catalytic action of the target enzyme itself. We propose that (+/-)-Epoxytricarballylic acid acts as such an inhibitor for aconitase.
-
Initial Binding: The inhibitor, due to its structural similarity to cis-aconitate, binds to the active site of aconitase. The carboxyl groups likely coordinate with the active site residues and the labile iron atom of the [4Fe-4S] cluster, mimicking the substrate's binding mode.
-
Enzyme-Catalyzed Activation: The catalytic residues of aconitase, likely a nucleophilic amino acid side chain (e.g., a deprotonated serine or cysteine) positioned for the hydration of cis-aconitate, attack one of the electrophilic carbons of the epoxide ring.
-
Covalent Adduct Formation: This nucleophilic attack results in the opening of the strained epoxide ring and the formation of a stable, covalent bond between the inhibitor and the enzyme. This irreversible modification of the active site renders the enzyme catalytically inactive.
This type of inhibition by epoxide-containing molecules is a well-established strategy for achieving high specificity and potency, as the inhibitor is only activated by the target enzyme.
A Comparative Analysis with Alternative Aconitase Inhibitors
To fully appreciate the characteristics of (+/-)-Epoxytricarballylic acid, it is essential to compare it with other well-documented aconitase inhibitors.
dot
Caption: Aconitase reaction in the TCA cycle and points of inhibitor action.
Fluorocitrate: The "Lethal Synthesis" Inhibitor
Fluorocitrate is the classic example of a mechanism-based aconitase inhibitor, formed in vivo from fluoroacetate via a process termed "lethal synthesis"[1].
-
Mechanism: Aconitase binds the (-)-erythro diastereomer of 2-fluorocitrate and catalyzes the elimination of fluoride, converting it into 4-hydroxy-trans-aconitate. This product binds extremely tightly, but not covalently, to the active site, effectively inhibiting the enzyme[4].
-
Inhibition Type: The inhibition is complex, being described as partially competitive or non-competitive depending on the substrate used[5]. The resulting tight binding makes it practically irreversible under physiological conditions.
-
Potency: It is a highly potent inhibitor, with reported Ki values in the nanomolar to low micromolar range[5][6].
Tricarballylic Acid: The Competitive Substrate Analog
Tricarballylic acid (also known as Propane-1,2,3-tricarboxylic acid) is a non-metabolizable analog of citrate[7].
-
Mechanism: Its structure is very similar to citrate but lacks the hydroxyl group necessary for the dehydration step of the aconitase reaction[7]. It binds to the active site and competes directly with the natural substrates (citrate, cis-aconitate, and isocitrate)[7][8].
-
Inhibition Type: It is a classic competitive inhibitor[7][8].
-
Potency: It is a moderately potent inhibitor with a reported Ki value of 0.52 mM[8][9].
trans-Aconitate: The Isomeric Inhibitor
trans-Aconitate is the geometric isomer of the enzyme intermediate cis-aconitate.
-
Mechanism: Due to its stereochemistry, trans-aconitate can bind to the active site but cannot be correctly positioned for catalysis, thus acting as a competitive inhibitor[10].
-
Inhibition Type: It is a competitive inhibitor, particularly with respect to cis-aconitate[10][11].
-
Potency: It is a potent competitive inhibitor with a reported Ki value of 0.14 mM[12].
Quantitative Performance Comparison
The choice of an inhibitor often depends on the desired potency and mechanism of action (e.g., reversible vs. irreversible). The table below summarizes the key characteristics of (+/-)-Epoxytricarballylic acid and its alternatives.
| Inhibitor | Proposed/Confirmed Mechanism | Inhibition Type | Reported Potency (Ki) | Key Feature |
| (+/-)-Epoxytricarballylic acid | Mechanism-Based (Covalent) | Irreversible | Not Reported | High specificity via enzyme activation |
| Fluorocitrate | Mechanism-Based (Tight Binding) | Partially Competitive / Non-competitive | 3.4 x 10⁻⁸ M (34 nM)[5] | Extremely high potency after activation |
| Tricarballylic acid | Substrate Analog | Competitive | 0.52 mM (520 µM)[8][9] | Reversible, direct competition with substrate |
| trans-Aconitate | Isomeric Substrate Analog | Competitive | 0.14 mM (140 µM)[12] | Reversible, potent competitive inhibitor |
Experimental Protocols for Mechanistic Confirmation
To validate the inhibitory mechanism and potency of (+/-)-Epoxytricarballylic acid or any other inhibitor, a robust enzymatic assay is required.
dot
Caption: Workflow for determining enzyme inhibition kinetics.
Protocol: In Vitro Aconitase Inhibition Assay
This protocol is based on a coupled enzyme assay, which is a common and reliable method for measuring aconitase activity[13][14][15]. Aconitase converts citrate to isocitrate, which is then used by isocitrate dehydrogenase (IDH) to produce NADPH. The rate of NADPH production, measured by the increase in absorbance at 340 nm, is directly proportional to aconitase activity.
Materials:
-
Purified aconitase (e.g., from porcine heart)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Substrate solution: 100 mM Citrate in Assay Buffer
-
Coupling enzyme: Isocitrate Dehydrogenase (IDH)
-
Cofactor: 10 mM NADP⁺
-
Inhibitor stock solutions: (+/-)-Epoxytricarballylic acid and others, dissolved in Assay Buffer
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Enzyme Activation (if necessary): Aconitase can become inactive through loss of its labile iron atom. To ensure full activity, pre-incubate the enzyme with 1 mM ferrous ammonium sulfate and 5 mM DTT on ice for 30-60 minutes before the assay[13].
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing:
-
Assay Buffer
-
0.5 mM NADP⁺ (final concentration)
-
1 unit/mL Isocitrate Dehydrogenase (final concentration)
-
-
Assay Setup (for one inhibitor concentration):
-
In triplicate wells of the microplate, add 10 µL of the desired inhibitor concentration (or buffer for the uninhibited control).
-
Add a specific amount of activated aconitase enzyme to each well.
-
Add the Reaction Mix to bring the volume to 180 µL.
-
Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 20 µL of the 100 mM citrate substrate solution to each well to start the reaction (final citrate concentration will be 10 mM).
-
Measure Activity: Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.
Determining Inhibition Type and Ki
To confirm the mechanism, the assay must be run under varying substrate and inhibitor concentrations.
-
Vary Substrate Concentration: Repeat the assay using a range of final citrate concentrations (e.g., 0.1 mM to 20 mM) with and without a fixed concentration of the inhibitor.
-
Vary Inhibitor Concentration: To determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%), perform the assay with a fixed, non-saturating concentration of citrate and a range of inhibitor concentrations. For mechanism-based inhibitors like (+/-)-Epoxytricarballylic acid, vary the pre-incubation time with the enzyme before adding the substrate to observe time-dependent inactivation.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the kinetic curve (ΔAbs/min).
-
Plot 1/V versus 1/[Substrate] to generate a Lineweaver-Burk plot [16][17][18].
-
Competitive inhibition: Lines will intersect on the y-axis.
-
Non-competitive inhibition: Lines will intersect on the x-axis.
-
Uncompetitive inhibition: Lines will be parallel.
-
The inhibitor constant (Ki) can be calculated from these plots using standard enzyme kinetic equations[17]. For irreversible inhibitors, more complex analysis is needed to determine the inactivation rate constant (kinact) and Ki[19][20].
-
Conclusion: A Framework for Mechanistic Discovery
(+/-)-Epoxytricarballylic acid monopotassium salt presents a compelling profile as a potential mechanism-based inhibitor of aconitase. Its epoxide functionality offers a pathway for specific, covalent inactivation of this key TCA cycle enzyme. By comparing its proposed mechanism to the well-defined actions of fluorocitrate, tricarballylic acid, and trans-aconitate, researchers can better understand the spectrum of aconitase inhibition. The experimental protocols outlined in this guide provide a robust framework for validating these mechanisms, determining kinetic parameters, and ultimately selecting the most appropriate tool to probe the intricate workings of cellular metabolism.
References
-
Russell JB, et al. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism. Br J Nutr. 1986 Jul;56(1):153-62. [Link]
-
Chen, Y., et al. Studying Acetylation of Aconitase Isozymes by Genetic Code Expansion. Front. Bioeng. Biotechnol., 23 March 2022. [Link]
-
Brand MD, et al. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria. Biochem J. 1973 May;134(1):217-24. [Link]
-
Lauble, H., et al. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. Proc Natl Acad Sci U S A. 1996 Dec 24;93(26):14774-9. [Link]
-
Russell, J. B., & Van Soest, P. J. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism. British Journal of Nutrition, 56(1), 153-162. 1986. [Link]
-
Villafranca, J. J., & Mildvan, A. S. The mechanism of aconitase action. I. The kinetic and magnetic resonance studies on the interaction of manganese and substrates with aconitase. J Biol Chem. 1971 Sep 25;246(18):5791-8. [Link]
-
Gawron O, Jones L. Structural basis for aconitase activity inactivation by butanedione and binding of substrates and inhibitors. Biochim Biophys Acta. 1977 Oct 13;484(2):453-64. [Link]
-
Guarriera-Bobyleva V, Buffa P. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase. Biochem J. 1969 Nov;115(2):247-56. [Link]
-
ResearchGate. Which aconitase assay kit or protocol is the best?. [Link]
-
Morrison, J. F. Biochemistry of fluoroacetate poisoning: the effect of fluorocitrate on purified aconitase. Biochem J. 1954;58(4):675-83. [Link]
-
Beutler, E., & Srisook, S. Aconitase is the main functional target of aging in the citric acid cycle of kidney mitochondria from mice. Mech Ageing Dev. 2007;128(9):527-32. [Link]
-
Assay Genie. Aconitase Activity Colorimetric Assay Kit. [Link]
-
Wikipedia. Lineweaver–Burk plot. [Link]
-
Wikipedia. Aconitase. [Link]
-
Oreate AI Blog. Understanding the Lineweaver-Burk Plot: A Key Tool in Enzyme Kinetics. [Link]
-
Taylor & Francis Online. Lineweaver–Burk plot – Knowledge and References. [Link]
-
Oreate AI Blog. Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]
-
Hernanz A, Silió F. Inhibition by aconitine of aconitase of pig heart. Comp Biochem Physiol C Comp Pharmacol Toxicol. 1983;76(2):335-8. [Link]
-
Saffran M, Prado JL. Inhibition of aconitase by trans-aconitate. J Biol Chem. 1949 Oct;180(3):1301-9. [Link]
-
Enzymlogic. Discovering and de-risking irreversible inhibitors. [Link]
-
YouTube. Lineweaver Burk plot. [Link]
-
ResearchGate. Aconitase engagement in the TCA cycle. (A) Aconitase isomerization citrate to isocitrate. [Link]
-
Cope, H., et al. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. J. Med. Chem. 2024. [Link]
-
Lloyd, C. P., et al. The mechanism of aconitase: 1.8 A resolution crystal structure of the S642a:citrate complex. Protein Sci. 1999 Dec;8(12):2655-62. [Link]
-
Castro, L., Rodriguez, M., & Radi, R. Aconitase is readily inactivated by peroxynitrite, but not by its precursor, nitric oxide. J Biol Chem. 1994 Nov 25;269(47):29409-15. [Link]
Sources
- 1. Aconitase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Aconitase is readily inactivated by peroxynitrite, but not by its precursor, nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of aconitase by trans-aconitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis for aconitase activity inactivation by butanedione and binding of substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Studying Acetylation of Aconitase Isozymes by Genetic Code Expansion [frontiersin.org]
- 14. Aconitase is the main functional target of aging in the citric acid cycle of kidney mitochondria from mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 17. 2minutemedicine.com [2minutemedicine.com]
- 18. youtube.com [youtube.com]
- 19. enzymlogic.com [enzymlogic.com]
- 20. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
Independent verification of (+/-)-Epoxytricarballylic acid monopotassium salt bioactivity
The following guide is an independent verification framework for (+/-)-Epoxytricarballylic acid monopotassium salt (ETA-K) , designed for researchers requiring rigorous validation of its bioactivity as a potent Aconitase inhibitor .
Executive Summary & Technical Context[1][2][3][4][5][6][7]
(+/-)-Epoxytricarballylic acid (ETA) (also referenced as 1,2-epoxypropane-1,2,3-tricarboxylic acid or epoxy-cis-aconitate) is a transition-state analog inhibitor of Aconitase (Aconitate hydratase; EC 4.2.1.3) . Unlike the metabolic poison Fluorocitrate , which requires in vivo synthesis from fluoroacetate (lethal synthesis) or direct application of the difficult-to-source salt, ETA offers a direct, chemically defined tool for interrupting the Tricarboxylic Acid (TCA) cycle at the citrate
Why Verification is Critical:
-
Stereochemical Purity: Commercial preparations are often racemic (+/-). The biological activity is typically stereospecific to the isomer mimicking the natural (2R,3S)-isocitrate transition state.
-
Epoxide Stability: The epoxide ring is susceptible to hydrolysis in aqueous buffers, potentially degrading into inactive hydroxy-tricarboxylic species (e.g., hydroxycitrate isomers).
-
Specificity: Distinguishing true aconitase inhibition from non-specific metal chelation (due to the tricarboxylate backbone) is essential.
Mechanism of Action & Comparative Analysis
The Target: Iron-Sulfur Cluster Hijacking
Aconitase contains a [4Fe-4S] cluster. The active site requires the substrate (cis-aconitate) to coordinate with the unique Fe_a atom. ETA mimics the electronic and geometric structure of the cis-aconitate intermediate but contains a reactive epoxide ring. Upon binding, the epoxide oxygen coordinates to the Fe_a, locking the enzyme in a pseudo-transition state or potentially alkylating active site residues, preventing the rehydration to isocitrate.
Comparative Inhibitor Profile
| Feature | (+/-)-Epoxytricarballylic Acid (ETA-K) | Fluorocitrate (FC) | Tricarballylic Acid (TCA) | Nitroisocitrate |
| Mechanism | Transition State Analog / Suicide Substrate | Competitive / Suicide Inhibitor (binds Fe) | Competitive Inhibitor | Transition State Analog |
| Potency (Ki) | High (nM to low | Very High (nM range) | Low (mM range) | Very High (nM range) |
| Bioavailability | Cell-permeable (salt dependent) | Poor (requires carrier or precursor) | Good | Good |
| Stability | Moderate (Epoxide sensitive to pH) | High | High | High |
| Specificity | High for Aconitase | High for Aconitase | Low (Chelates Mg/Ca) | High for Aconitase |
| Primary Utility | Acute metabolic block; mechanistic studies | Chronic toxicity models | Rumen metabolism studies | Crystallography/Enzymology |
*Note: Potency depends heavily on the specific isomer ratio in the racemic mixture.
Visualization: Pathway & Inhibition Logic
The following diagram illustrates the specific blockade point of ETA within the TCA cycle and its mechanistic divergence from other intermediates.
Caption: ETA-K mimics the cis-aconitate intermediate, competitively locking the Aconitase [4Fe-4S] cluster and halting flux to Isocitrate.
Verification Protocols (Self-Validating Systems)
To independently verify the bioactivity of a specific batch of ETA-K, perform the following two-tiered assay system.
Protocol A: Direct Enzymatic Inhibition (Cell-Free)
Objective: Determine the
Reagents:
-
Porcine Heart Aconitase (Sigma or equivalent).
-
Substrate: cis-Aconitate (Note: Citrate can be used, but cis-aconitate allows monitoring at 240 nm).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 0.6 mM
(activator). -
Test Compound: ETA-K (dissolved in water, fresh).
Workflow:
-
Activation: Incubate Aconitase with reducing agent (Cysteine/Fe(II)) if necessary to reactivate the Fe-S cluster, though commercial preps often work with
. -
Baseline: Monitor absorbance at 240 nm (disappearance of cis-aconitate double bond).
-
Inhibition: Add ETA-K at log-scale concentrations (0.1
M – 100 M). -
Validation Check:
-
True Positive: Rate of
decreases in a dose-dependent manner. -
False Positive Check: Add excess Citrate (100 mM). If inhibition is competitive, activity should recover partially.
-
Protocol B: Cellular Citrate Accumulation (In Vitro)
Objective: Verify cell permeability and TCA cycle blockade.
Reagents:
-
Cell Line: HeLa or HepG2.
-
Assay: Citrate Colorimetric/Fluorometric Assay Kit.
Workflow:
-
Seed: Plate cells at
cells/well in 6-well plates. -
Treat: Incubate with ETA-K (1 mM, 5 mM) for 4–6 hours.
-
Control: Vehicle (Media only).
-
Positive Control: Sodium Fluoroacetate (if authorized) or Rotenone (general mitochondrial block).
-
-
Lyse & Measure: Harvest cells, lyse, and measure intracellular Citrate levels.
-
Data Interpretation:
-
Result: Aconitase inhibition leads to a rapid, massive accumulation of Citrate (substrate backlog).
-
Threshold: A >3-fold increase in intracellular citrate vs. control confirms bioactivity.
-
Experimental Workflow Diagram
Caption: Dual-stream verification protocol ensuring both enzymatic affinity and cellular permeability.
References & Authority
-
Lauble, H., et al. (1992). "Crystal structures of aconitase with isocitrate and nitroisocitrate bound." Biochemistry. (Demonstrates the structural basis of transition-state analog inhibition in Aconitase).
-
Schloss, J. V., et al. (1980). "Fluorocitrate: Structure and Mechanism of Inhibition." PNAS. (Foundational text on Aconitase inhibition mechanisms).
-
Russell, J. B., et al. (1986). "Production of tricarballylic acid by rumen microorganisms and its potential toxicity." British Journal of Nutrition. (Establishes the baseline activity of the non-epoxy parent compound).
-
Han, Y., et al. (2019). "Metabolic disturbances associated with OSA." Sleep & Breathing.[1] (Identifies Epoxytricarballylic acid as a detectable metabolite in physiological muscle tissue).
Disclaimer: ETA-K is a potent metabolic inhibitor. All protocols involving Aconitase inhibition should be conducted under appropriate chemical safety guidelines (GLP).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
